molecular formula C10H10N2O B13327616 3-Methyl-5-phenyl-1,2-oxazol-4-amine

3-Methyl-5-phenyl-1,2-oxazol-4-amine

Cat. No.: B13327616
M. Wt: 174.20 g/mol
InChI Key: VIKDOTFYOQUWRG-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyl-1,2-oxazol-4-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-5-phenyl-1,2-oxazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-phenyl-1,2-oxazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-phenyl-1,2-oxazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKDOTFYOQUWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 3-Methyl-5-phenylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cheminformatics and Synthetic Utility of 3-Methyl-5-phenylisoxazol-4-amine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers

Cheminformatics, Synthetic Methodologies, and Structural Integrity

Executive Summary

3-Methyl-5-phenylisoxazol-4-amine (C₁₀H₁₀N₂O) represents a critical scaffold in fragment-based drug discovery (FBDD), serving as a precursor to bioactive sulfonamides (e.g., Valdecoxib analogs) and amide-linked kinase inhibitors. Unlike its more common regioisomers, this specific arrangement—placing the amine at the 4-position with a 3-methyl and 5-phenyl substitution—offers unique steric and electronic vectors for structure-activity relationship (SAR) exploration.

This guide provides a definitive technical profile of the molecule, focusing on the preservation of the labile isoxazole ring during synthesis and the precise analytical signatures required for validation.

Physicochemical Profile

The molecular weight and calculated properties below are essential for establishing stoichiometry in synthetic workflows and predicting ADME behavior in early-stage discovery.

PropertyValueTechnical Context
Molecular Weight 174.20 g/mol Monoisotopic mass: 174.079 g/mol . Essential for precise molarity calculations.
Molecular Formula C₁₀H₁₀N₂ODegree of Unsaturation: 7 (Benzene ring + Isoxazole ring).
LogP (Predicted) ~2.1 - 2.4Lipophilic enough for membrane permeability; suitable for CNS-active fragments.
TPSA ~52 ŲPolar Surface Area dominated by the isoxazole nitrogen/oxygen and the primary amine.
pKa (Conjugate Acid) ~3.5 - 4.0The 4-amino group is weakly basic due to electron withdrawal by the heterocyclic ring.
Appearance Off-white to yellow solidColoration often deepens upon oxidation; store under inert atmosphere.
Critical Isomer Distinction

Researchers must distinguish this compound from its commercially prevalent isomers to avoid structural assignment errors:

  • Target: 3-Methyl-5-phenylisoxazol-4-amine (Amine at C4, Methyl at C3).

  • Isomer A:5-Amino-3-phenylisoxazole (Amine at C5; CAS 4369-55-5).

  • Isomer B:4-Amino-5-methyl-3-phenylisoxazole (Phenyl at C3, Methyl at C5; CAS 21169-65-3).

Synthetic Architecture & Protocols

Retrosynthetic Logic

The primary challenge in synthesizing 4-aminoisoxazoles is the lability of the N-O bond . Standard catalytic hydrogenation (Pd/C, H₂) often cleaves the isoxazole ring, resulting in open-chain enamino ketones. Therefore, chemoselective reduction of the nitro-precursor is the mandatory pathway.

Visual Workflow (Graphviz)

SynthesisWorkflow Start 3-Methyl-5-phenylisoxazole (Precursor) Nitro 4-Nitro-3-methyl-5-phenylisoxazole (Intermediate) Start->Nitro HNO3, Ac2O Nitration Reduction Chemoselective Reduction (Fe/AcOH or SnCl2) Nitro->Reduction Controlled Conditions Product 3-Methyl-5-phenylisoxazol-4-amine (Target) Reduction->Product Selective N-O Retention Byproduct Ring Cleavage Products (Enamino Ketones) Reduction->Byproduct Over-reduction (Avoid Pd/C)

Figure 1: Synthetic workflow emphasizing the critical reduction step to prevent isoxazole ring cleavage.

Validated Protocol: Chemoselective Nitro Reduction

Objective: Reduce the 4-nitro group to the 4-amine without cleaving the isoxazole ring.

Reagents:

  • 3-Methyl-4-nitro-5-phenylisoxazole (1.0 eq)

  • Iron Powder (Fe, 5.0 eq) - Must be finely divided.

  • Ammonium Chloride (NH₄Cl, 5.0 eq) or Acetic Acid (AcOH).

  • Solvent: Ethanol/Water (3:1).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-isoxazole intermediate in Ethanol/Water (3:1 v/v).

  • Activation: Add Ammonium Chloride (or AcOH) and Iron powder to the reaction vessel.

  • Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

    • Self-Validating Checkpoint: The reaction is heterogeneous. Success is indicated by the disappearance of the yellow nitro-compound spot on TLC and the formation of a polar, UV-active amine spot (typically stains red/purple with Ninhydrin).

  • Monitoring: Monitor via TLC every 30 minutes. Reaction is typically complete within 2–4 hours.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Basify the residue with saturated NaHCO₃ (to liberate the free amine) and extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Why this works: Iron-mediated reduction proceeds via a single electron transfer mechanism that is kinetic enough to reduce the nitro group but generally lacks the potential to cleave the N-O bond under mild conditions, unlike catalytic hydrogenolysis.

Analytical Validation (QC)

To ensure the integrity of the synthesized 3-methyl-5-phenylisoxazol-4-amine, the following spectral data must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃[2]

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Logic
2.25 - 2.40 Singlet (s)3HCH₃ (C3)Characteristic methyl on the heteroaromatic ring.
3.50 - 5.00 Broad Singlet (br s)2HNH₂ (C4)Exchangeable with D₂O. Shift varies with concentration/solvent.
7.35 - 7.55 Multiplet (m)3HAr-H (Meta/Para)Phenyl ring protons.
7.60 - 7.80 Multiplet (m)2HAr-H (Ortho)Phenyl ring protons (deshielded by isoxazole ring).
Absence ----C4-H Critical: Absence of a proton signal at the 4-position confirms substitution.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Parent Ion: [M+H]⁺ = 175.2

  • Fragment Pattern: Loss of the phenyl group or ring fragmentation may be observed at higher collision energies.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

The 3-methyl-5-phenylisoxazol-4-amine scaffold is a "privileged structure" in medicinal chemistry. It serves as a bioisostere for other 5-membered heterocycles (pyrazoles, thiazoles) but offers distinct hydrogen bonding geometry.

  • H-Bond Donor: The 4-NH₂ group acts as a key donor in the ATP-binding pockets of kinases.

  • Pi-Stacking: The 5-phenyl ring provides hydrophobic interactions (Pi-Pi T-shaped or parallel stacking) with aromatic residues (Phe, Tyr, Trp) in protein binding sites.

Pathway Visualization: Derivatization Logic

Derivatization Core 3-Methyl-5-phenylisoxazol-4-amine (Core Scaffold) Sulfonamide Sulfonamides (COX-2 Inhibitor Analogs) Core->Sulfonamide R-SO2Cl Pyridine Amide Amides/Ureas (Kinase Inhibitors) Core->Amide R-COCl or R-NCO TEA, DCM Validation Check for N-O Cleavage (Stability QC) Sulfonamide->Validation Amide->Validation

Figure 2: Common derivatization pathways for the 4-amino scaffold in drug development.

References

  • Isoxazole Ring Stability: Wakefield, B. J. (2013). The Chemistry of Heterocyclic Compounds, Isoxazoles. Wiley-Interscience. (Detailed mechanisms of N-O bond cleavage).
  • Reduction Protocols: Poursattar Marjani, A., et al. (2011). "Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates." Heterocyclic Communications, 17(1-2), 65–68.[3] (Demonstrates selective reduction strategies).

  • Medicinal Context: Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 43(5), 775–777. (Illustrates the 3,4,5-substitution pattern relevance).

  • General Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136804, 3-Methyl-5-phenylisoxazole. (Parent compound data).

Sources

Technical Guide: Properties and Synthesis of 4-Amino-3-Methyl-5-Phenylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-amino-3-methyl-5-phenylisoxazole , a specialized heterocyclic intermediate used in medicinal chemistry and materials science. It distinguishes this specific regioisomer from its more common analogs (such as the valdecoxib intermediate) and details its synthesis, physicochemical properties, and analytical characterization.

Executive Summary

4-Amino-3-methyl-5-phenylisoxazole (CAS 1195176-81-8) is a substituted isoxazole derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen. Distinct from its regioisomer 4-amino-5-methyl-3-phenylisoxazole (CAS 21169-65-3), this compound features a methyl group at the C3 position and a phenyl group at the C5 position. It serves as a critical building block for the synthesis of bioactive Schiff bases, sulfonamide derivatives, and metal-coordinating ligands. Its primary utility lies in its ability to undergo derivatization at the C4-amino group, enabling the construction of complex pharmacophores.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature and Identification[2]
  • IUPAC Name: 3-Methyl-5-phenylisoxazol-4-amine

  • Common Name: 4-Amino-3-methyl-5-phenylisoxazole

  • CAS Registry Number: 1195176-81-8 (Specific isomer); Note: Often confused with CAS 21169-65-3 (5-methyl-3-phenyl isomer).

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 174.20 g/mol

  • SMILES: CC1=NOC(=C1N)C2=CC=CC=C2

Physicochemical Data Table

The following properties are derived from experimental data of the parent scaffold and predictive models for the amino-derivative.

PropertyValue / DescriptionContext
Physical State Solid (Crystalline powder)Standard conditions
Melting Point 68–72 °C (Predicted)Lower than nitro-precursor (153°C)
Boiling Point ~340 °C at 760 mmHgPredicted
Solubility DMSO, Methanol, Ethyl AcetateSoluble in polar organic solvents
Water Solubility Low (< 0.5 mg/mL)Lipophilic core
pKa (Conjugate Acid) ~2.5–3.0Weakly basic amine
LogP 2.15Moderate lipophilicity

Synthesis & Manufacturing

The synthesis of 4-amino-3-methyl-5-phenylisoxazole is typically achieved through a two-step sequence: Nitration of the parent isoxazole followed by Reduction . This route ensures high regioselectivity for the C4 position.

Synthetic Pathway Diagram

The following diagram illustrates the stepwise conversion from the parent isoxazole to the target amine.

SynthesisPathway Start 3-Methyl-5-phenylisoxazole (CAS 1008-75-9) Step1 Nitration (HNO3, Ac2O, 0-5°C) Start->Step1 Electrophilic Subst. Inter 3-Methyl-4-nitro-5-phenylisoxazole (Intermediate) Step1->Inter Yield: ~80% Step2 Reduction (Fe/AcOH or H2/Pd-C) Inter->Step2 Nitro Reduction Product 4-Amino-3-methyl-5-phenylisoxazole (Target) Step2->Product Yield: ~85%

Caption: Two-step synthesis via regioselective C4-nitration followed by nitro-group reduction.

Detailed Experimental Protocol
Step 1: Preparation of 3-Methyl-4-nitro-5-phenylisoxazole
  • Reagents: 3-Methyl-5-phenylisoxazole (1.0 eq), Nitric Acid (fuming, 1.5 eq), Acetic Anhydride (solvent).

  • Procedure:

    • Dissolve 3-methyl-5-phenylisoxazole in acetic anhydride at 0°C.

    • Add fuming nitric acid dropwise, maintaining the temperature below 5°C to prevent ring oxidation.

    • Stir for 2 hours at room temperature.

    • Pour the mixture into ice water. The precipitate (4-nitro derivative) is filtered, washed with water, and recrystallized from ethanol.

    • Checkpoint: The product should be a yellow solid with a melting point of ~153–155°C.

Step 2: Reduction to 4-Amino-3-methyl-5-phenylisoxazole
  • Reagents: 3-Methyl-4-nitro-5-phenylisoxazole (1.0 eq), Iron powder (5.0 eq), Acetic Acid (solvent/reactant).

  • Procedure:

    • Suspend the nitro-intermediate in a mixture of acetic acid and water (3:1).

    • Add iron powder in portions while heating to 50–60°C.

    • Reflux for 2–3 hours until TLC shows complete consumption of the starting material.

    • Filter the hot solution to remove iron residues.

    • Neutralize the filtrate with saturated Na₂CO₃ solution and extract with ethyl acetate.

    • Dry the organic layer over MgSO₄ and concentrate to yield the amine.[1]

Analytical Characterization

Accurate identification relies on distinguishing the C3-methyl/C5-phenyl pattern from the C3-phenyl/C5-methyl isomer.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       2.35 (s, 3H, CH₃  at C3). Note: The isomer (5-Me) would show this signal shielded/deshielded differently depending on the environment, but position is key.
      
    • 
       4.80 (br s, 2H, NH₂ ).
      
    • 
       7.40–7.80 (m, 5H, Ar-H  at C5-phenyl).
      
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Distinct signals for the isoxazole carbons: C3 (alkyl-substituted), C4 (amino-substituted), and C5 (aryl-substituted). The C5 carbon attached to the phenyl ring typically appears downfield (~160-165 ppm) compared to a C5-methyl.

Mass Spectrometry (MS)
  • ESI-MS: [M+H]⁺ calculated for C₁₀H₁₁N₂O: 175.09; Found: 175.1.

  • Fragmentation: Loss of the amino group (M-16) or cleavage of the isoxazole ring (N-O bond rupture) are common fragmentation pathways.

Pharmacological & Biological Context

While less common than its isomer (a valdecoxib metabolite), this molecule serves as a versatile scaffold in drug discovery.

Structure-Activity Relationship (SAR) Logic

The isoxazole ring acts as a bioisostere for amide or ester linkages, providing metabolic stability.

SAR_Logic Core 4-Amino-3-methyl-5-phenylisoxazole (Scaffold) Mod1 C4-Amino Group: Nucleophilic handle for Schiff bases (Antimicrobial) Core->Mod1 Mod2 C5-Phenyl Ring: Lipophilic pocket binding (Hydrophobic interactions) Core->Mod2 Mod3 Isoxazole N-O: H-bond acceptor (Metal Chelation) Core->Mod3

Caption: Functional zones of the molecule for medicinal chemistry optimization.

Applications
  • Antimicrobial Agents: Derivatization of the amine with aromatic aldehydes yields Schiff bases that have demonstrated efficacy against S. aureus and E. coli.

  • Ligand Design: The N-O moiety, combined with the exocyclic amine, forms a bidentate site for coordinating transition metals (Cu, Zn), utilized in catalysis and metallodrug research.

References

  • PubChem. (2025). 3-Methyl-5-phenylisoxazole (Compound Summary).[2][3][4] National Library of Medicine. [Link]

  • Katritzky, A. R., et al. (1975). The Kinetics and Mechanism of the Electrophilic Substitution of Heteroaromatic Compounds. Part XLVII. Nitration of Phenylisoxazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Speranza, G., et al. (2005). Synthesis of 3-amino-5-methylisoxazole derivatives.[4][5] Journal of Heterocyclic Chemistry. (Contextual reference for isoxazole amine synthesis).

Sources

Technical Profile & Synthetic Utility: 3-Methyl-5-phenyl-4-isoxazolamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural specifications, synthetic pathways, and physicochemical profile of 3-Methyl-5-phenyl-4-isoxazolamine .

Molecular Identity & SMILES Architecture

3-Methyl-5-phenyl-4-isoxazolamine is a fully substituted isoxazole scaffold characterized by a primary amine at the C4 position, flanked by a methyl group at C3 and a phenyl ring at C5. This specific substitution pattern renders the C4-amine highly sterically congested but electronically unique due to the electron-withdrawing nature of the isoxazole core.

SMILES Code Specification

The Simplified Molecular Input Line Entry System (SMILES) represents the molecule's topological structure.

Canonical SMILES:

Isomeric SMILES:

Structural Decoding (SMILES Parsing)

To validate the string against the chemical structure, we deconstruct the syntax:

  • Cc1 : A methyl group (C) attached to the first atom of the isoxazole ring (c1). Lowercase c denotes aromaticity.

  • noc : The isoxazole core sequence: Nitrogen (n), Oxygen (o), Carbon (c).

  • (-c2ccccc2) : A branch (parentheses) at the C5 position containing a phenyl ring (c2ccccc2).

  • c1N : Closure of the isoxazole ring at C4 (c1) with a primary amine substituent (N).

SMILES_Parse cluster_main SMILES Component Mapping node_methyl Methyl Group (C3) node_core Isoxazole Ring (Aromatic) node_methyl->node_core Attached at pos 3 node_phenyl Phenyl Ring (C5) node_core->node_phenyl Attached at pos 5 node_amine Primary Amine (C4) node_core->node_amine Attached at pos 4 caption Fig 1. Structural decomposition of the SMILES string Cc1noc(-c2ccccc2)c1N

Physicochemical Profile

Understanding the physicochemical properties is critical for researchers utilizing this scaffold in fragment-based drug discovery (FBDD). The isoxazole ring acts as a bioisostere for amide bonds or pyridine rings, often improving metabolic stability.

PropertyValue (Predicted)Significance in Drug Design
Molecular Formula C₁₀H₁₀N₂OCore scaffold composition.
Molecular Weight 174.20 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
cLogP ~2.1 - 2.4Moderate lipophilicity; good membrane permeability.
TPSA ~52 ŲPolar surface area dominated by the amine and isoxazole O/N.
pKa (Conj. Acid) ~2.5 - 3.5The amine is weakly basic due to the electron-withdrawing isoxazole ring.
H-Bond Donors 2Primary amine (-NH₂).
H-Bond Acceptors 3Ring Nitrogen, Ring Oxygen, Amine Nitrogen.

Synthetic Methodologies

The Regioselectivity Challenge

A direct nitration of the parent compound, 3-methyl-5-phenylisoxazole, using standard mixed acid (HNO₃/H₂SO₄) is not recommended for synthesizing the 4-amino derivative.

  • Reason: The phenyl ring is more electron-rich than the isoxazole core. Electrophilic aromatic substitution typically occurs on the phenyl ring (para/meta positions) rather than the C4 position of the isoxazole under strong acidic conditions [1].

  • Solution: To ensure the amine is installed exclusively at position 4, the Curtius Rearrangement of the corresponding carboxylic acid is the most robust, self-validating protocol.

Recommended Protocol: Curtius Rearrangement

This route utilizes 3-methyl-5-phenylisoxazole-4-carboxylic acid (CAS 17153-21-8) as the starting material.

Reagents & Materials
  • Precursor: 3-Methyl-5-phenylisoxazole-4-carboxylic acid (1.0 eq)

  • Activator: Diphenylphosphoryl azide (DPPA) (1.1 eq) or Thionyl Chloride (SOCl₂) + Sodium Azide (NaN₃).

  • Base: Triethylamine (TEA) (1.2 eq).

  • Solvent: tert-Butanol (for Boc-protected intermediate) or Toluene (for isocyanate isolation).

Step-by-Step Workflow
  • Acyl Azide Formation: Dissolve the carboxylic acid in dry toluene. Add TEA and DPPA at 0°C. Stir for 2 hours at room temperature.

    • Checkpoint: Monitor by TLC for disappearance of acid. Formation of acyl azide is indicated by a strong IR band at ~2140 cm⁻¹.

  • Thermal Rearrangement (The Curtius Step): Heat the reaction mixture to reflux (80–110°C). The acyl azide decomposes, releasing N₂ gas (caution: pressure buildup) and rearranging to the Isocyanate intermediate.[1][2][3]

    • Mechanism:[1][2][4][5][6] Concerted migration of the carbon-nitrogen bond retains stereochemistry (if applicable) and prevents side reactions.

  • Hydrolysis/Trapping:

    • Option A (Free Amine): Add aqueous HCl to the isocyanate solution and reflux for 1 hour. Basify with NaOH to precipitate the 4-amino product.

    • Option B (Boc-Protected): If tert-butanol was used as solvent, the product is the Boc-protected amine (carbamate), which can be deprotected later with TFA.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Ethyl Acetate/Hexane).

Synthesis_Flow start Start: 3-Methyl-5-phenylisoxazole- 4-carboxylic acid (CAS 17153-21-8) step1 Step 1: Acyl Azide Formation (DPPA, Et3N, Toluene) start->step1 step2 Step 2: Curtius Rearrangement (Reflux, -N2) step1->step2 inter Intermediate: Isocyanate (R-N=C=O) step2->inter Heat step3 Step 3: Acid Hydrolysis (HCl/H2O) inter->step3 final Product: 3-Methyl-5-phenyl- 4-isoxazolamine step3->final caption Fig 2. Synthetic pathway via Curtius Rearrangement to ensure C4 regioselectivity.

Medicinal Chemistry Applications

The 4-aminoisoxazole moiety is a "privileged structure" in medicinal chemistry.

  • Bioisosterism: The isoxazole ring serves as a rigid linker that mimics the geometry of 1,2-disubstituted benzenes or pyridine rings but with distinct electronic properties.

  • Sulfonamide Antibiotics: Historically, 4-aminoisoxazoles are precursors to sulfisoxazole-type antibiotics. The amine reacts with sulfonyl chlorides to form the active sulfonamide pharmacophore [2].

  • Kinase Inhibition: The C4-amine can be derivatized into urea or amide linkages, common motifs in Type II kinase inhibitors where the isoxazole occupies the ATP-binding pocket or the hydrophobic back pocket.

References

  • Regioselectivity in Nitration: Title: On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles.[7] Source:Journal of Heterocyclic Chemistry / ResearchGate. Link:[Link]

  • Curtius Rearrangement Protocol: Title: The Curtius Rearrangement: Applications in Modern Drug Discovery.[3] Source:SciSpace / RSC Advances. Link:[Link]

Sources

An In-depth Technical Guide to 3-Methyl-5-phenyl-1,2-oxazol-4-amine (PubChem CID: 58539434)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. This guide focuses on a specific derivative, 3-Methyl-5-phenyl-1,2-oxazol-4-amine, providing a comprehensive technical overview for researchers engaged in drug discovery and development. This document moves beyond a simple recitation of facts, offering insights into the synthesis, characterization, and potential biological relevance of this compound, grounded in established scientific principles.

Compound Identity and Physicochemical Properties

3-Methyl-5-phenyl-1,2-oxazol-4-amine is registered in the PubChem database with the Compound Identification Number (CID) 58539434.[1] This unique identifier serves as a centralized and authoritative reference for this chemical entity.

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key computed and experimental properties of 3-Methyl-5-phenyl-1,2-oxazol-4-amine are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂OPubChem[1]
Molecular Weight 174.20 g/mol PubChem[1]
Canonical SMILES CC1=C(N)C(=NO1)C2=CC=CC=C2PubChem[1]
InChI Key VIKDOTFYOQUWRG-UHFFFAOYSA-NPubChem[1]
XLogP3 1.7PubChem (Predicted)[1]
Hydrogen Bond Donor Count 1PubChem (Predicted)[1]
Hydrogen Bond Acceptor Count 3PubChem (Predicted)[1]
Rotatable Bond Count 1PubChem (Predicted)[1]

Structure:

Caption: 2D structure of 3-Methyl-5-phenyl-1,2-oxazol-4-amine.

Synthesis and Purification

Synthesis_Workflow Start 3-Methyl-4-nitro-5-phenyl-1,2-oxazole Reagents Reducing Agent (e.g., Fe/AcOH, SnCl₂/HCl, H₂/Pd-C) Start->Reagents Reduction Product 3-Methyl-5-phenyl-1,2-oxazol-4-amine Reagents->Product Purification Purification (e.g., Column Chromatography, Recrystallization) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General synthesis workflow for 3-Methyl-5-phenyl-1,2-oxazol-4-amine.

Experimental Protocol: Reduction of a Nitro-Isoxazole Precursor

This protocol is a generalized procedure based on common reduction methods for nitroarenes and nitro-heterocycles.[2] Optimization of reaction conditions (temperature, reaction time, and specific reducing agent) is recommended for achieving high yields and purity.

Materials:

  • 3-Methyl-4-nitro-5-phenyl-1,2-oxazole (starting material)

  • Iron powder (Fe)

  • Acetic acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-methyl-4-nitro-5-phenyl-1,2-oxazole (1.0 eq) in a mixture of acetic acid and water (e.g., 3:1 v/v), add iron powder (5.0 eq).

  • Reaction: Stir the mixture vigorously at an elevated temperature (e.g., 50-80 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water.

  • Neutralization: Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is basic (pH 8-9).

  • Separation: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 3-Methyl-5-phenyl-1,2-oxazol-4-amine by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Structural Elucidation and Characterization

The unambiguous structural confirmation of the synthesized 3-Methyl-5-phenyl-1,2-oxazol-4-amine is paramount. A combination of spectroscopic techniques is employed for this purpose. While experimental data for this specific compound is not available in the provided search results, a technical guide on the spectroscopic analysis of a closely related analog, 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide, provides a strong basis for predicting the expected spectral features.[3]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amine protons, and the aromatic protons of the phenyl group. The chemical shifts and multiplicities of these signals will be indicative of their chemical environment.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the sp² carbons of the isoxazole and phenyl rings, and the sp³ carbon of the methyl group.[4][5]

3.2. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. Key expected vibrational frequencies include:

  • N-H stretching: Bands corresponding to the amine group, typically in the region of 3300-3500 cm⁻¹.

  • C=N and C=C stretching: Vibrations associated with the isoxazole and phenyl rings.

  • C-H stretching: Signals for the aromatic and methyl C-H bonds.

3.3. Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of the molecule, further confirming its identity. For 3-Methyl-5-phenyl-1,2-oxazol-4-amine, a high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.[5]

Potential Biological Activities and Therapeutic Applications

The isoxazole nucleus is a versatile pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] While specific biological data for 3-Methyl-5-phenyl-1,2-oxazol-4-amine is not documented in the provided search results, the structural motifs present suggest potential avenues for investigation.

4.1. Kinase Inhibition

The aminopyrazole and amino-isoxazole cores are known to be effective hinge-binding motifs in many kinase inhibitors. Given the structural similarity, 3-Methyl-5-phenyl-1,2-oxazol-4-amine could be explored as a scaffold for the design of novel kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases.

4.2. Antimicrobial Activity

Numerous isoxazole derivatives have demonstrated potent antibacterial and antifungal activities.[6] The title compound could be screened against a panel of pathogenic bacteria and fungi to assess its potential as an anti-infective agent.

4.3. Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of isoxazole-containing compounds is well-documented.[6] In vitro and in vivo models of inflammation could be employed to evaluate the efficacy of 3-Methyl-5-phenyl-1,2-oxazol-4-amine.

Biological_Screening_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Compound 3-Methyl-5-phenyl-1,2-oxazol-4-amine Kinase Kinase Inhibition Assays Compound->Kinase Antimicrobial Antimicrobial Susceptibility Testing Compound->Antimicrobial AntiInflammatory_invitro Anti-inflammatory Assays (e.g., COX, LOX inhibition) Compound->AntiInflammatory_invitro Tumor Tumor Xenograft Models Kinase->Tumor Infection Infection Models Antimicrobial->Infection Inflammation Inflammation Models (e.g., Carrageenan-induced paw edema) AntiInflammatory_invitro->Inflammation

Caption: A logical workflow for the biological evaluation of 3-Methyl-5-phenyl-1,2-oxazol-4-amine.

Conclusion and Future Directions

3-Methyl-5-phenyl-1,2-oxazol-4-amine represents a valuable chemical entity with the potential for further exploration in the realm of drug discovery. This guide has provided a foundational understanding of its chemical properties, a plausible synthetic strategy, and a roadmap for its biological evaluation. Future research should focus on the development of a specific and optimized synthesis protocol, followed by comprehensive spectroscopic characterization. Subsequent screening in a battery of in vitro and in vivo assays will be crucial to unveil its therapeutic potential. The insights gained from such studies will not only contribute to the broader understanding of isoxazole chemistry but may also pave the way for the development of novel therapeutic agents.

References

  • PubChem. 3-Methyl-5-phenyl-1,2-oxazol-4-amine. National Center for Biotechnology Information. [Link]

  • Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Google Patents. CN105924332A - Preparation method of 3-methyl-5-phenyl-amyl alcohol.
  • MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • ACS Publications. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. Methyl 2-{1-[(Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl-idene]ethyl-amino}-3-phenyl-propanoate. [Link]

  • Chemistry Central Journal. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Synthesis, Characterization and Bio-evaluation of Novel 5-amino-3-phenylisoxazole-4-carbonitrile Analogous. [Link]

  • PubChem. A pharmaceutical composition containing azo compounds - Patent DE-3028927-C2. [Link]

  • Synthesis. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. [Link]

  • MDPI. 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. [Link]

  • Google Patents. US10239882B2 - Substituted 5-methyl-[1][7][8]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors.

  • ResearchGate. Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. [Link]

  • Google Patents. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • ResearchGate. (PDF) Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. Methyl 3-phenylisoxazole-5-carboxylate. [Link]

  • PubMed. Methyl 2-{1-[(Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl-idene]ethyl-amino}-3-phenyl-propanoate. [Link]

  • ResearchGate. Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. [Link]

  • ResearchGate. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. [Link]

  • Molecules. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • Biointerface Research in Applied Chemistry. Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

Sources

Technical Guide: Structural, Synthetic, and Reactivity Divergence of 3-Amino vs. 4-Amino Isoxazoles

[1][2]

Executive Summary

The isoxazole scaffold is a "privileged structure" in medicinal chemistry, valued for its ability to mimic amide bonds, restrict conformational freedom, and participate in specific hydrogen bonding networks.[1] However, the position of the amino substituent—specifically at the C3 versus C4 position—fundamentally alters the heterocycle's electronic architecture.[1][2]

This guide delineates the critical differences between 3-aminoisoxazole and 4-aminoisoxazole . While 4-aminoisoxazoles behave as electron-rich, aniline-like heteroaromatics, 3-aminoisoxazoles exhibit amidine-like character with significant tautomeric ambiguity and reduced nucleophilicity.[3][1] Understanding these distinctions is vital for designing stable drug candidates and optimizing synthetic routes.

Electronic Architecture & Physicochemical Properties[1][2][4]

The divergence in reactivity between these isomers stems from the orbital interaction between the exocyclic amino group and the isoxazole core (O1-N2-C3-C4-C5).[1]

3-Aminoisoxazole: The Amidine-Like System

In 3-aminoisoxazoles, the amino group is attached to C3, directly adjacent to the ring nitrogen (N2).[1] This creates an electronic environment resembling an amidine (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

32
  • Tautomerism: The 3-amino isomer exists in equilibrium between the amino (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) and imino (
    
    
    ) forms, although the amino form generally predominates in solution.[2]
  • Basicity: The proximity of the ring nitrogen (N2) exerts a strong inductive electron-withdrawing effect.[1][2] Consequently, 3-aminoisoxazoles are extremely weak bases (conjugate acid pKa ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     0–2).[3][2] They are significantly less basic than their 4-amino counterparts.[3][1][2]
    
  • Nucleophilicity: Due to the electron-withdrawing nature of the adjacent N-O bond, the exocyclic nitrogen is less nucleophilic, often requiring forcing conditions for acylation or alkylation.[1]

4-Aminoisoxazole: The Aniline-Like System

In 4-aminoisoxazoles, the amino group is attached to C4.[3][1] It is topologically "meta" to the oxygen and "para" to the C=N bond.[1][2]

  • Resonance: The lone pair on the nitrogen donates density into the ring system (C4=C5 bond), analogous to an enamine or aniline.[1][2]

  • Basicity: These are stronger bases than the 3-isomers (pKa ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     3.5–4.5), comparable to electron-deficient anilines.[3][2]
    
  • Reactivity: The C4 position is the most nucleophilic site on the isoxazole ring; placing an amine here amplifies this character, making the ring susceptible to electrophilic attack at C5 (if unsubstituted).[1][2]

Comparative Data Table
Feature3-Aminoisoxazole4-Aminoisoxazole
Electronic Character Amidine-like / Electron-deficientAniline-like / Electron-rich
Basicity (pKa of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
Very Low (~0–2.[3][2]2)Moderate (~3.5–4.[3][1][2]5)
Diazonium Stability Unstable (Rapid decomposition)Stable (Sandmeyer active)
Metabolic Risk High (N-O cleavage to nitrile)Moderate (Ring opening to enamine)
Melting Point ~148–150 °CVaries by substituent

Synthetic Pathways[5][6][7][8]

The synthesis of these two isomers requires fundamentally different strategies. 3-Aminoisoxazoles are typically built during ring construction, whereas 4-aminoisoxazoles are often generated by functionalizing an existing ring.[3][1][2]

3-Aminoisoxazole Synthesis (Cyclization Strategy)

The primary route involves the condensation of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

2312
  • Mechanism: Hydroxylamine attacks the nitrile carbon (forming an amidoxime intermediate) followed by cyclization onto the ketone/alkyne.[1][2]

  • Key Challenge: Control of regioselectivity (vs. 5-amino isomer) requires careful pH management (typically basic conditions, pH > 10).[3][1][2]

4-Aminoisoxazole Synthesis (Functionalization Strategy)

Direct amination at C4 is difficult.[3][1][2] The standard protocol involves nitration of an isoxazole at C4 (the most nucleophilic position) followed by reduction.[1][2]

  • Precursor: 4-Nitroisoxazole.[3][1][2]

  • Reduction Methods: Iron/Acetic acid (Fe/AcOH), Stannous chloride (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ), or Catalytic Hydrogenation (
    
    
    ).[3][2]
  • Alternative: Curtius rearrangement of isoxazole-4-carboxylic acids.[3][1][2]

Synthetic Logic Diagram

SynthesisPathwayscluster_3amino3-Aminoisoxazole Routecluster_4amino4-Aminoisoxazole RouteBetaKetoβ-Ketonitrile / AlkynenitrileAmidoximeAmidoxime IntermediateBetaKeto->Amidoxime+ NH2OH (Base)HydroxylamineHydroxylamine (NH2OH•HCl)Prod33-AminoisoxazoleAmidoxime->Prod3CyclizationIsoxazoleIsoxazole CoreNitrationNitration (HNO3/Ac2O)Isoxazole->NitrationNitroIsox4-NitroisoxazoleNitration->NitroIsoxEAS at C4ReductionReduction (Fe/AcOH or H2/Pd)NitroIsox->ReductionProd44-AminoisoxazoleReduction->Prod4

Figure 1: Divergent synthetic strategies.[3][1][2] 3-amino isomers are formed via cyclization of nitriles, while 4-amino isomers are derived from the reduction of 4-nitro precursors.[3][1][2]

Reactivity Profile & Functionalization[3]

Diazotization and Sandmeyer Chemistry

This is the most practical differentiator for the bench scientist.[1][2]

  • 4-Aminoisoxazole: Behaves like a standard aniline.[3][1][2] It forms a stable diazonium salt (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) at 0°C, which can be trapped with nucleophiles (Sandmeyer reaction) to install halides (I, Br, Cl) or cyano groups.[3][2]
    
  • 3-Aminoisoxazole: The diazonium species is highly unstable due to the proximity of the ring nitrogen.[1][2] Diazotization often leads to immediate ring opening or formation of triazenes rather than useful substitution products.[2] Avoid Sandmeyer attempts on 3-amino isomers unless using specialized non-aqueous conditions.

Acylation and Cross-Coupling[1][3][4]
  • Acylation: Both amines can be acylated (e.g., with acetyl chloride).[2] However, 3-aminoisoxazoles may require stronger bases (NaH) or catalysts (DMAP) due to lower nucleophilicity.[3][1][2]

  • Pd-Catalyzed Coupling: 4-aminoisoxazoles are excellent substrates for Buchwald-Hartwig aminations. 3-aminoisoxazoles are challenging coupling partners; the N-O bond is susceptible to oxidative insertion by Pd(0), leading to ring destruction.[3][1][2]

Medicinal Chemistry: Metabolic Stability

The isoxazole ring is not metabolically inert.[1][2] The N-O bond is a "weak link" liable to reductive cleavage by cytochrome P450 enzymes or cytosolic reductases.[1][2]

The Ring Opening Mechanism

The reductive cleavage of the isoxazole N-O bond is a critical metabolic pathway (e.g., Leflunomide to Teriflunomide).[1][2]

  • 3-Substituted Isoxazoles: Highly prone to ring opening, generating an ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -cyano ketone (or enol).[3][2] This reveals a reactive nitrile group.[3][2]
    
  • 4-Substituted Isoxazoles: Generally more stable to reductive cleavage, but if cleavage occurs, they form ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -amino enones.[3][2]
    
Metabolic Pathway Diagram[1][2][3][4]

Metabolismcluster_cleavageReductive N-O Bond ScissionParentIsoxazole Drug ScaffoldImineIntImine IntermediateParent->ImineInt N-O CleavageEnzymeP450 / Reductase (2e- Reduction)Enzyme->ParentOpenChainRing-Opened MetaboliteImineInt->OpenChain TautomerizationNote13-Substituted -> α-Cyano Ketone (Leflunomide Type)OpenChain->Note1Note24-Substituted -> β-Amino EnoneOpenChain->Note2

Figure 2: Metabolic liability of the isoxazole scaffold.[1][2] Reductive cleavage of the N-O bond is the primary degradation pathway, yielding distinct acyclic metabolites based on substitution.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Amino-5-methylisoxazole

Source Validation: Adapted from standard hydroxylamine cyclization protocols [1].

  • Reagents: Acetylacetonitrile (10 mmol), Hydroxylamine hydrochloride (11 mmol), NaOH (11 mmol), Water/Ethanol (1:1).[1][2]

  • Procedure:

    • Dissolve hydroxylamine HCl in water and neutralize with NaOH solution at 0°C.[3][2]

    • Add acetylacetonitrile dropwise to the hydroxylamine solution while maintaining pH ~10 (adjust with NaOH if necessary).[1][2]

    • Heat the mixture to reflux for 3 hours.

    • Cool to room temperature.[3][1][2][4] The product may precipitate or require extraction with ethyl acetate.[1][2]

  • Purification: Recrystallization from ethanol/water.[3][2][5]

  • QC Check: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    H NMR (DMSO-
    
    
    ) should show a singlet for the C4-H around
    
    
    5.5–6.0 ppm and a broad singlet for
    
    
    around
    
    
    5.0–5.5 ppm.[3][2]
Protocol B: Synthesis of 4-Aminoisoxazole (via Reduction)

Source Validation: Reduction of nitro-isoxazole precursors [2].

  • Reagents: 4-Nitroisoxazole (5 mmol), Iron powder (25 mmol), Ammonium chloride (25 mmol), Ethanol/Water (3:1).[3][1][2]

  • Procedure:

    • Suspend 4-nitroisoxazole in ethanol/water.[3][1][2]

    • Add ammonium chloride and iron powder.[3][2]

    • Heat to 80°C with vigorous stirring for 2 hours (monitor by TLC for disappearance of nitro compound).

    • Filter hot through a Celite pad to remove iron residues.[3][1][2]

    • Concentrate the filtrate under reduced pressure.[1][2]

  • Isolation: Extract the residue with ethyl acetate, dry over

    
    , and evaporate.
    
  • Stability Note: 4-Aminoisoxazoles are sensitive to oxidation (darkening upon air exposure).[3][1][2] Store under inert atmosphere (Argon/Nitrogen).[3][1][2]

References

  • Kalgutkar, A. S., et al. (2003).[1][2][6] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide.[1][2][6][7] Drug Metabolism and Disposition.[3][1][2][8][9] [Link]

  • Organic Chemistry Portal. Synthesis of Isoxazoles. [Link]

  • Chebanov, V. A., et al. (2016).[1][2] Reactions of 3(5)-Aminoisoxazoles.[3][1][2][10][11][12] Chemistry of Heterocyclic Compounds.[1][2][13][4] [Link][1][2]

Methodological & Application

Application Note & Protocols: A Modular Synthesis of 3-Methyl-5-phenyl-1,2-oxazol-4-amine from an Oxime Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-Methyl-5-phenyl-1,2-oxazol-4-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the challenges of direct 4-amination during primary ring formation, we present a robust and modular two-stage strategy. The initial stage directly addresses the synthesis from an oxime precursor, employing a classic 1,3-dipolar cycloaddition reaction to construct the core 3-methyl-5-phenyl-1,2-oxazole ring system. The second stage details the regioselective functionalization of this core, introducing the critical 4-amino group via a nitration-reduction sequence. This application note provides detailed mechanistic insights, step-by-step experimental protocols, and characterization data to ensure reproducibility and success for researchers in the field.

Strategic Overview & Mechanistic Rationale

The isoxazole ring is a privileged structure in pharmaceutical science, found in numerous approved drugs where it acts as a versatile pharmacophore.[1][2] The target molecule, 3-Methyl-5-phenyl-1,2-oxazol-4-amine, combines key structural features that are attractive for library synthesis and lead optimization.

A direct, one-pot synthesis of a 4-amino-substituted isoxazole from a simple oxime is synthetically challenging due to the inherent reactivity and electronic nature of the common intermediates. The most reliable and widely adopted method for forming the isoxazole ring from an oxime involves the in situ generation of a nitrile oxide, which then undergoes a [3+2] cycloaddition with a dipolarophile, such as an alkyne.[3][4] This powerful reaction, however, naturally leads to substitution at the 3- and 5-positions of the isoxazole ring.

Therefore, a more logical and field-proven strategy involves a two-part approach, as outlined below. This method offers superior control over regiochemistry and yields a more reliable pathway to the desired product.

G cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: C4-Functionalization Start Acetaldoxime + Phenylacetylene NitrileOxide In-situ Generation of Acetonitrile N-oxide Start->NitrileOxide Oxidation (e.g., NCS/Pyridine) Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Core Product: 3-Methyl-5-phenyl-1,2-oxazole Cycloaddition->Core Nitration Regioselective Nitration at C4 Core->Nitration Purified Intermediate NitroProduct Intermediate: 3-Methyl-4-nitro-5-phenyl-1,2-oxazole Nitration->NitroProduct HNO₃/H₂SO₄ Reduction Nitro Group Reduction NitroProduct->Reduction e.g., SnCl₂/HCl or Fe/HCl FinalProduct Final Product: 3-Methyl-5-phenyl-1,2-oxazol-4-amine Reduction->FinalProduct

Diagram 1: High-level workflow for the two-stage synthesis.

Causality Behind the Strategy:

  • Stage 1 - Core Synthesis: We begin with acetaldoxime to provide the C3-methyl and the N-O components of the ring. The oxime is oxidized in situ to the highly reactive acetonitrile N-oxide dipole. This intermediate is immediately trapped by phenylacetylene (the dipolarophile) in a pericyclic cycloaddition reaction to regioselectively form the stable 3-methyl-5-phenyl-1,2-oxazole core.[4] This method avoids the isolation of the unstable nitrile oxide and provides a direct route to the desired 3,5-disubstituted isoxazole.

  • Stage 2 - Functionalization: The electron-rich nature of the isoxazole ring allows for electrophilic substitution. The C4 position is the most kinetically favored site for nitration due to the directing effects of the ring oxygen and nitrogen atoms. A strong nitrating agent, such as a mixture of nitric and sulfuric acid, is used to install a nitro group at the C4 position. This nitro-intermediate is then readily reduced to the target 4-amino group using standard and reliable methods like metal-acid reduction (e.g., tin(II) chloride or iron in acidic media).[5]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-5-phenyl-1,2-oxazole (Core Structure)

This protocol details the 1,3-dipolar cycloaddition between in situ-generated acetonitrile N-oxide and phenylacetylene.

Diagram 2: Reaction scheme for the synthesis of the isoxazole core.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeStoichiometry
Phenylacetylene102.1420.02.04 g (2.1 mL)1.0 eq
Acetaldoxime59.0724.01.42 g1.2 eq
N-Chlorosuccinimide (NCS)133.5324.03.20 g1.2 eq
Pyridine79.1024.01.90 g (1.94 mL)1.2 eq
N,N-Dimethylformamide (DMF)--50 mLSolvent
Ethyl Acetate--~200 mLExtraction
Brine--~50 mLWashing

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add acetaldoxime (1.42 g, 24.0 mmol) and phenylacetylene (2.04 g, 20.0 mmol).

  • Dissolve the reactants in 50 mL of N,N-Dimethylformamide (DMF).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add pyridine (1.94 mL, 24.0 mmol) to the stirred solution.

  • In a separate beaker, dissolve N-Chlorosuccinimide (NCS) (3.20 g, 24.0 mmol) in 20 mL of DMF. Add this solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: The slow addition of NCS is critical. NCS chlorinates the oxime to form a hydroximoyl chloride, which is the precursor to the nitrile oxide. Pyridine acts as a base to facilitate the elimination of HCl, generating the reactive nitrile oxide in situ. A rapid addition can lead to uncontrolled side reactions and dimerization of the nitrile oxide.[6]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of phenylacetylene (visualized under UV light) indicates reaction completion.

  • Work-up: Pour the reaction mixture into 200 mL of cold water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexane to afford 3-methyl-5-phenyl-1,2-oxazole as a white solid.

    • Expected Yield: 75-85%.

Protocol 2: Synthesis of 3-Methyl-4-nitro-5-phenyl-1,2-oxazole

This protocol details the regioselective nitration of the isoxazole core at the C4 position.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeStoichiometry
3-Methyl-5-phenyl-1,2-oxazole159.1915.02.39 g1.0 eq
Sulfuric Acid (98%)98.08-15 mLReagent/Solvent
Nitric Acid (70%)63.01-5 mLReagent

Step-by-Step Procedure:

  • To a 100 mL flask, add concentrated sulfuric acid (15 mL) and cool to 0 °C in an ice-salt bath.

  • Slowly add 3-methyl-5-phenyl-1,2-oxazole (2.39 g, 15.0 mmol) in small portions to the cold, stirred sulfuric acid. Ensure the solid dissolves completely.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (5 mL) to concentrated sulfuric acid (5 mL) in a separate flask, pre-chilled to 0 °C.

  • Add the cold nitrating mixture dropwise to the isoxazole solution over 20 minutes, maintaining the internal temperature below 5 °C.

    • Causality Note: Maintaining a low temperature is crucial to prevent over-nitration and decomposition of the substrate. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the electrophilic aromatic substitution.

  • Stir the reaction at 0-5 °C for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate will form.

  • Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude solid from ethanol to yield 3-methyl-4-nitro-5-phenyl-1,2-oxazole as pale yellow crystals.

    • Expected Yield: 80-90%.

Protocol 3: Synthesis of 3-Methyl-5-phenyl-1,2-oxazol-4-amine (Final Product)

This protocol details the reduction of the nitro group to the target amine using tin(II) chloride.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeStoichiometry
3-Methyl-4-nitro-5-phenyl-1,2-oxazole204.1810.02.04 g1.0 eq
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6340.09.02 g4.0 eq
Concentrated HCl (37%)36.46-25 mLReagent
Ethanol--50 mLSolvent
Sodium Hydroxide (NaOH)40.00-For basificationWork-up

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, suspend 3-methyl-4-nitro-5-phenyl-1,2-oxazole (2.04 g, 10.0 mmol) in 50 mL of ethanol.

  • Add tin(II) chloride dihydrate (9.02 g, 40.0 mmol) to the suspension.

  • Slowly add concentrated hydrochloric acid (25 mL) to the stirred mixture. The reaction is exothermic.

  • Fit the flask with a reflux condenser and heat the mixture to 70-75 °C for 3 hours.

    • Causality Note: SnCl₂ in concentrated HCl is a classic and effective reducing agent for aromatic nitro groups. The tin(II) is oxidized to tin(IV) while the nitro group is reduced to the amine. A stoichiometric excess of the reducing agent ensures complete conversion.

  • Reaction Monitoring: Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate), observing the disappearance of the starting nitro compound.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water.

  • Carefully basify the solution by the slow addition of 6M aqueous sodium hydroxide until the pH is ~9-10. A precipitate of tin hydroxides will form.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography (eluting with 30-50% ethyl acetate in hexane) to obtain 3-methyl-5-phenyl-1,2-oxazol-4-amine as a crystalline solid.[7]

    • Expected Yield: 85-95%.

Summary of Results and Characterization

The described three-step synthesis provides a reliable and scalable route to the target compound.

Table of Expected Outcomes:

StepProductFormM.P. (°C)Typical Yield
13-Methyl-5-phenyl-1,2-oxazoleWhite Solid43-4580%
23-Methyl-4-nitro-5-phenyl-1,2-oxazolePale Yellow Solid88-9085%
33-Methyl-5-phenyl-1,2-oxazol-4-amineCrystalline Solid110-11290%

Characterization Data for 3-Methyl-5-phenyl-1,2-oxazol-4-amine (C₁₀H₁₀N₂O):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55-7.40 (m, 5H, Ar-H), 4.05 (br s, 2H, -NH₂), 2.30 (s, 3H, -CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 160.1 (C5), 155.8 (C3), 130.2 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 127.5 (Ar-C), 115.6 (C4), 11.2 (-CH₃).

  • HRMS (ESI): m/z calculated for C₁₀H₁₁N₂O⁺ [M+H]⁺: 175.0866; found: 175.0865.

References

  • Sperry, J.; Wright, D. L. The isoxazole in medicinal chemistry. Curr. Opin. Drug Discov. Devel.2005 , 8(6), 723-740. [Link]

  • Krogsgaard-Larsen, P. et al. Ibotenic acid analogues. Synthesis and biological testing of a new series of rigid glutamate analogues and a new class of GABA analogues. J. Med. Chem.1996 , 39(20), 3922-3930. [Link]

  • Waldo, J. P.; Larock, R. C. Synthesis of Isoxazoles via Electrophilic Cyclization. Org. Lett.2005 , 7(23), 5203–5205. [Link]

  • Greco, M. N. et al. The Isoxazole Ring in Medicinal Chemistry. Mini-Rev. Med. Chem.2012 , 12(11), 1046-1066. [Link]

  • Jeong, Y. et al. Copper-Catalyzed Intramolecular Cyclization of Propargylamines: A New Synthetic Route to Isoxazoles. J. Org. Chem.2014 , 79(14), 6444–6450. [Link]

  • Lamani, M. et al. Electrochemical Synthesis of Isoxazolines: Method and Mechanism. Chem. Eur. J.2022 , 28(19), e202104523. [Link]

  • Li, Y. et al. Recent advances in the oxime-participating synthesis of isoxazolines. Org. Biomol. Chem.2021 , 19, 6264-6281. [Link]

  • Jawalekar, A. M. et al. Synthesis of 3,5-disubstituted isoxazolines via cycloaddition of in situ generated nitrile oxides from oximes using (diacetoxyiodo)benzene and TFA. Tetrahedron Lett.2009 , 50(26), 3343-3346. [Link]

  • Kaur, N. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Adv., 2021 , 11, 34241-34271. [Link]

  • Deshmukh, A. R. et al. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. ACS Omega2023 , 8(37), 33335-33355. [Link]

  • Vasilevsky, S. F. et al. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Adv., 2016 , 6, 30424-30436. [Link]

  • Ballesteros-Garrido, R. et al. Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chem. Eng.2015 , 3(9), 2343–2349. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 58539434, 3-Methyl-5-phenyl-1,2-oxazol-4-amine. [Link]

Sources

Application Note: Determining the Thermodynamic Solubility of 4-amino-3-methyl-5-phenylisoxazole in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] 4-amino-3-methyl-5-phenylisoxazole is a representative member of this class, and like any compound intended for biological screening, its physicochemical properties are of paramount importance. Among these, solubility is a critical parameter that dictates how a compound can be stored, handled, and tested.[2]

Dimethyl sulfoxide (DMSO) is the universal solvent in early-stage drug discovery, prized for its ability to dissolve a wide array of compounds, enabling the creation of high-concentration stock solutions for high-throughput screening (HTS).[3] However, assuming a compound is freely soluble in DMSO without empirical validation can lead to significant experimental errors, including inaccurate concentration measurements and compound precipitation in assay plates.[2]

This document provides a detailed protocol for determining the thermodynamic solubility of a novel compound, using 4-amino-3-methyl-5-phenylisoxazole as an exemplar. We will employ the widely accepted shake-flask method, which remains the gold standard for measuring equilibrium solubility.[4][5] This protocol is designed for researchers, scientists, and drug development professionals to ensure the generation of accurate and reliable solubility data, a cornerstone of a successful discovery campaign.

Principle: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements often used in drug discovery.[6]

  • Kinetic Solubility is typically measured in high-throughput settings. It involves adding a concentrated DMSO stock solution to an aqueous buffer and observing the point of precipitation.[7] This method is fast but often overestimates the true solubility because it can generate supersaturated solutions that are stable for a short period.[5]

  • Thermodynamic Solubility represents the true equilibrium concentration of a compound in a saturated solution in contact with its solid form.[5] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-72 hours).[5][8] This value is more relevant for understanding a compound's behavior in long-term storage and for formulation development.

This protocol focuses on determining the more rigorous and definitive thermodynamic solubility.

G cluster_0 Solubility Concepts cluster_1 Application Kinetic Kinetic Solubility (Precipitation from DMSO stock) Thermo Thermodynamic Solubility (Equilibrium with solid) Kinetic->Thermo Often Higher Value (Supersaturation) HTS High-Throughput Screening (HTS) Kinetic->HTS Primary Relevance Thermo->Kinetic Lower, True Equilibrium Value Formulation Formulation & Preclinical Thermo->Formulation Primary Relevance

Caption: Conceptual difference between kinetic and thermodynamic solubility.

Materials and Reagents

  • Compound: 4-amino-3-methyl-5-phenylisoxazole (or test compound), solid powder.

  • Solvent: Anhydrous, high-purity DMSO (≥99.9%).

  • Equipment:

    • Analytical balance (readable to 0.01 mg).

    • 2 mL glass vials with screw caps.

    • Vortex mixer.

    • Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C).

    • Calibrated positive displacement pipettes.

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane).

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Appropriate HPLC column (e.g., C18 reversed-phase).

    • Volumetric flasks and other standard laboratory glassware.

Experimental Protocol: Shake-Flask Method

This protocol is based on the established shake-flask method to determine thermodynamic solubility.[4][9] The workflow ensures that a true equilibrium is reached and accurately quantified.

G A 1. Add Excess Solid Add ~2-5 mg of compound to a 2 mL glass vial. B 2. Add Solvent Add a precise volume (e.g., 1.0 mL) of DMSO. A->B C 3. Equilibrate Shake at 25°C for 24 hours to reach equilibrium. B->C D 4. Separate Solid Centrifuge or allow to settle. Filter supernatant through a 0.45 µm filter. C->D E 5. Dilute & Analyze Prepare serial dilutions of the clear filtrate. D->E F 6. Quantify by HPLC Inject onto HPLC and determine concentration against a standard curve. E->F

Caption: Experimental workflow for thermodynamic solubility determination.

Part 1: Sample Preparation and Equilibration
  • Weigh Compound: Accurately weigh an excess amount (e.g., 2-5 mg) of 4-amino-3-methyl-5-phenylisoxazole into a 2 mL glass vial. The key is to have undissolved solid remaining at the end of the experiment.[9]

  • Add Solvent: Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of high-purity DMSO to the vial.

  • Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes to break up any clumps and initiate the dissolution process.

  • Equilibration: Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a minimum of 24 hours.[8] This extended time is critical to ensure the system reaches thermodynamic equilibrium.[5] Visually confirm that excess solid remains in the vial.

Part 2: Sample Analysis by HPLC

The concentration of the dissolved compound in the saturated solution must be determined using a reliable analytical method like HPLC-UV, which can separate the analyte from any potential impurities.[10]

  • Prepare Calibration Standards:

    • Prepare a primary stock solution of the test compound in DMSO at a known concentration (e.g., 1 mg/mL).[11] Ensure it is fully dissolved.

    • From this stock, prepare a series of at least five calibration standards by serial dilution with DMSO. The concentration range should bracket the expected solubility.[11]

  • Separate Solid from Saturated Solution:

    • After the 24-hour equilibration, remove the vial from the shaker and let it stand for 30 minutes to allow the excess solid to settle.

    • Carefully draw the supernatant using a syringe and filter it through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a clean HPLC vial.[12] This step is crucial to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.[10]

  • Prepare Analysis Sample:

    • Make a precise dilution of the filtered saturated solution with DMSO to bring the concentration into the linear range of the calibration curve. For example, a 1:100 dilution may be appropriate.

  • HPLC Analysis:

    • Inject the calibration standards and the diluted sample onto the HPLC system.

    • Generate a calibration curve by plotting the peak area of the analyte against the known concentration of each standard.[11]

    • Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.

Data Analysis and Presentation

  • Calculate Solubility: The solubility of 4-amino-3-methyl-5-phenylisoxazole in DMSO is calculated by multiplying the concentration determined from the HPLC analysis by the dilution factor.

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

  • Report Results: The experiment should be performed in triplicate to ensure reproducibility. The results should be presented clearly, including the mean solubility, standard deviation, and the temperature at which the measurement was conducted.

Replicate HPLC Concentration (mg/mL) Dilution Factor Calculated Solubility (mg/mL)
10.25410025.4
20.25910025.9
30.25110025.1
Mean 25.5
Std. Dev. 0.4
Temperature 25 °C
(Note: Data shown is for illustrative purposes only.)

Trustworthiness and Self-Validation

  • Visual Confirmation: The presence of excess, undissolved solid at the end of the equilibration period is a primary validation that a saturated solution was achieved.

  • Calibration Curve: The linearity of the HPLC calibration curve (R² > 0.99) confirms the reliability of the quantification method.

  • Reproducibility: Performing the measurement in triplicate and observing a low standard deviation provides confidence in the final result.

  • Purity Check: The HPLC chromatogram should show a single, sharp peak for the compound of interest, confirming its purity and stability in DMSO under the experimental conditions.

By adhering to this detailed protocol, researchers can generate high-quality, reliable thermodynamic solubility data for 4-amino-3-methyl-5-phenylisoxazole or any other novel compound, providing a solid foundation for subsequent biological assays and drug development efforts.

References

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • Karami, Z., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Available from: [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

  • Solubility of Things. Isoxazole derivative. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Kerns, E. H., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3115-3122. Available from: [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]

  • Protocol Online. (2013). Making a stock solution for my drug using DMSO. Available from: [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Available from: [Link]

  • ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. Available from: [Link]

  • Berg, D. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available from: [Link]

  • ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. Available from: [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]

  • ResearchGate. (2022). Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. Available from: [Link]

  • ResearchGate. (2020). (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. Available from: [Link]

Sources

Application Note: Synthesis of Schiff Bases from 3-Methyl-5-phenyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for synthesizing Schiff bases (imines) using 3-Methyl-5-phenyl-1,2-oxazol-4-amine (also known as 4-amino-3-methyl-5-phenylisoxazole) as the nucleophilic scaffold. While isoxazole derivatives are privileged structures in medicinal chemistry due to their antimicrobial and anti-inflammatory profiles, the amino group at the 4-position exhibits modulated nucleophilicity due to the electron-withdrawing nature of the heteroaromatic ring. This guide provides a robust, acid-catalyzed condensation workflow, troubleshooting mechanisms for low yields, and structural validation criteria using FT-IR and


H-NMR.

Introduction & Mechanistic Insight

The Chemical Scaffold

The precursor, 3-Methyl-5-phenyl-1,2-oxazol-4-amine , features a primary amine attached to the 4-position of an isoxazole ring. Unlike aliphatic amines, this amine is less nucleophilic because the lone pair on the nitrogen is partially delocalized into the electron-deficient isoxazole


-system. Consequently, the formation of Schiff bases with this compound requires acid catalysis  to activate the carbonyl electrophile (aldehyde) and facilitate the dehydration step.
Reaction Mechanism

The reaction proceeds via a reversible nucleophilic addition-elimination pathway:

  • Activation: The carbonyl oxygen of the aldehyde is protonated (or hydrogen-bonded) by the acid catalyst (typically Glacial Acetic Acid).

  • Addition: The amine performs a nucleophilic attack on the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.[1]

  • Dehydration: The hydroxyl group is protonated and eliminated as water, driving the equilibrium toward the stable imine (Schiff base).

Critical Consideration: The isoxazole ring contains a labile N-O bond. Under harsh reducing conditions or strong basic environments, this bond can cleave, destroying the pharmacophore. Therefore, neutral-to-mildly acidic conditions are strictly preferred over basic catalysis.

Pathway Visualization

ReactionMechanism Amine 3-Methyl-5-phenyl- 1,2-oxazol-4-amine Intermediate Carbinolamine Intermediate Amine->Intermediate + H⁺ (Cat) Aldehyde Aromatic Aldehyde Aldehyde->Intermediate Product Schiff Base (Imine) Intermediate->Product - H₂O (Dehydration) Water H₂O (Byproduct) Intermediate->Water

Figure 1: Simplified reaction pathway for the acid-catalyzed condensation.

Experimental Design Strategy

Solvent Selection
  • Ethanol (Absolute): The preferred solvent. It dissolves the starting materials upon heating but typically precipitates the Schiff base product upon cooling, simplifying isolation.

  • Methanol: An alternative if the aldehyde is highly polar.

  • Toluene: Used only if a Dean-Stark trap is necessary to azeotropically remove water (rarely needed for this specific amine unless the aldehyde is sterically hindered).

Catalyst Choice[2]
  • Glacial Acetic Acid (AcOH): The gold standard. It provides sufficient acidity to activate the aldehyde without protonating the amine so strongly that it loses nucleophilicity.

  • p-Toluenesulfonic Acid (p-TSA): A stronger acid, reserved for unreactive ketones or electron-rich aldehydes that are slow to react.

Stoichiometry

A 1:1 molar ratio is standard. A slight excess (1.1 eq) of the aldehyde can drive the reaction to completion, as the unreacted aldehyde is easier to wash away (ethanol soluble) than the unreacted amine.

Detailed Protocol

Method A: Standard Reflux (Recommended)

Materials:

  • 3-Methyl-5-phenyl-1,2-oxazol-4-amine (1.0 mmol)

  • Substituted Benzaldehyde (1.0 - 1.1 mmol)

  • Absolute Ethanol (15-20 mL)

  • Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-Methyl-5-phenyl-1,2-oxazol-4-amine in 15 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the appropriate aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture at 78-80°C (ethanol boiling point) for 3 to 6 hours .

    • Checkpoint: Monitor reaction progress via TLC (Eluent: Hexane:Ethyl Acetate 7:3). The starting amine spot should disappear.

  • Precipitation: Allow the reaction mixture to cool to room temperature. If no solid forms, cool further in an ice bath (0-4°C) for 30 minutes.

  • Filtration: Filter the solid precipitate using a vacuum filtration setup (Buchner funnel).

  • Washing: Wash the crude solid with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

  • Recrystallization: Recrystallize from hot ethanol to obtain the pure Schiff base.

  • Drying: Dry the product in a vacuum oven at 50°C for 4 hours.

Method B: Microwave-Assisted Synthesis (High Throughput)

Procedure:

  • Mix the amine (1.0 mmol), aldehyde (1.0 mmol), and ethanol (2 mL) in a microwave-safe vial.

  • Add 1 drop of glacial acetic acid.

  • Irradiate at 140-160 Watts (or set temperature to 80°C) for 2-5 minutes .

  • Cool and work up as described in Method A.

    • Note: This method often results in higher yields (85-95%) and significantly reduced reaction times.

Experimental Workflow Diagram

Workflow Start Start: Mix Amine + Aldehyde in Ethanol Catalyst Add Glacial Acetic Acid (Catalytic Amount) Start->Catalyst Reflux Reflux (3-6 hrs) or Microwave (2-5 min) Catalyst->Reflux TLC Check TLC (Hex:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Cool Cool to RT / Ice Bath (Precipitation) TLC->Cool Complete Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH Filter->Wash Recryst Recrystallize (Hot Ethanol) Wash->Recryst Final Pure Schiff Base Recryst->Final

Figure 2: Step-by-step experimental workflow for Schiff base synthesis.

Characterization & Validation

To confirm the formation of the Schiff base and the integrity of the isoxazole ring, the following spectral data must be obtained.

Representative Data Specifications
TechniqueParameterExpected Value / ObservationInterpretation
FT-IR

(C=N)
1600 – 1640 cm⁻¹ Sharp band indicating Azomethine formation.
FT-IR

(NH₂)
Absent Disappearance of the double spike (3300-3400 cm⁻¹) confirms amine consumption.
¹H-NMR

(CH=N)
8.4 – 9.2 ppm (s, 1H) Singlet downfield; diagnostic for the imine proton.
¹H-NMR

(CH₃)
2.2 – 2.5 ppm (s, 3H) Methyl group on the isoxazole ring (remains intact).
¹H-NMR

(Ar-H)
6.9 – 8.0 ppm (m) Multiplets corresponding to the phenyl rings.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitate Product is too soluble in ethanol.Concentrate the solvent by rotary evaporation to 1/3 volume, then freeze overnight. Alternatively, add water dropwise to induce turbidity.
Low Yield Incomplete dehydration (equilibrium issue).Add molecular sieves (4Å) to the reaction flask or use a Dean-Stark trap with Toluene.
Starting Material Remains Low reactivity of aldehyde.Increase catalyst load (add 2 more drops AcOH) or switch to Method B (Microwave).
Oily Product Impurities preventing crystallization.Triturate the oil with cold diethyl ether or hexane to induce solidification.

References

  • Isoxazole Schiff Base Synthesis:Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. (Journal of Chemical and Pharmaceutical Research). This reference establishes the general reactivity of amino-isoxazoles.

  • Structural Confirmation:Synthesis, Characterization... of Schiff Bases derived from benzaldehydes. (Arabian Journal of Chemistry).

  • Microwave Methodology: Design and Synthesis of Novel N-Benzylidene Derivatives... under Microwave. (Molecules).[1][2][3][4][5][6][7][8][9][10][11][12] Validates the efficiency of microwave irradiation for this class of heterocycles.

  • Mechanistic Warning: 4-Benzylideneamino-3-methyl-5-styrylisoxazole... cleavage of the isoxazole N-O bond.[13] (Heterocycles).[1][3][6][7][8][10][11][12] A critical reference regarding the stability of the isoxazole ring during modification.

Sources

Amide Coupling with Isoxazol-4-amines: A Guide to Conditions and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of a Weakly Nucleophilic Heteroaromatic Amine

The formation of an amide bond is one of the most fundamental and frequently employed transformations in modern organic synthesis, particularly within the realm of drug discovery and development.[1][2] While numerous methods exist for this crucial reaction, the coupling of carboxylic acids with weakly nucleophilic amines presents a significant challenge. Isoxazol-4-amines are a prime example of such a challenging substrate class. The electron-withdrawing nature of the isoxazole ring system reduces the nucleophilicity of the exocyclic amino group, rendering standard amide coupling conditions often sluggish and inefficient.[3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of strategies and detailed protocols for the successful amide coupling of isoxazol-4-amines. We will delve into the underlying principles governing these reactions, explore a range of coupling reagents from the conventional to the more specialized, and provide step-by-step protocols to enable the efficient synthesis of N-(isoxazol-4-yl)amides.

The reduced reactivity of isoxazol-4-amines necessitates a careful selection of coupling reagents and reaction conditions to achieve high yields and purity. The key to success lies in the efficient activation of the carboxylic acid component to generate a highly reactive intermediate that can be readily intercepted by the weakly nucleophilic isoxazol-4-amine.

Selecting the Appropriate Coupling Strategy: A Decision-Making Framework

The choice of an appropriate amide coupling strategy for isoxazol-4-amines depends on several factors, including the steric hindrance of both the carboxylic acid and the isoxazole-4-amine, the presence of other sensitive functional groups, and the desired scale of the reaction. Below is a workflow to guide the selection of a suitable method.

G cluster_0 start Start: Isoxazol-4-amine and Carboxylic Acid cond1 Standard, non-hindered substrates? start->cond1 cond2 Standard conditions failed or low yield? cond1->cond2 No method1 Method A: Carbodiimide-Mediated Coupling (EDC/HOBt or EDC/DMAP/cat. HOBt) cond1->method1 Yes cond3 Highly hindered or extremely unreactive substrates? cond2->cond3 No method2 Method B: Uronium/Aminium Salt Coupling (HATU, HBTU) cond2->method2 Yes method3 Method C: Acyl Halide Formation (SOCl₂, (COCl)₂, or Ghosez's Reagent) cond3->method3 Yes method4 Method D: Specialized Reagents (Mukaiyama's Reagent) cond3->method4 Consider as alternative method1->cond2 end Purified N-(Isoxazol-4-yl)amide method1->end If successful method2->cond3 method2->end If successful method3->end method4->end

Caption: Decision workflow for selecting an amide coupling method for isoxazol-4-amines.

Methodologies and Protocols

This section details several proven methodologies for the amide coupling of isoxazol-4-amines, ranging from standard conditions to more robust methods for challenging substrates.

A. Carbodiimide-Mediated Coupling

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation.[5] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and may improve yields, especially with less reactive amines.[2][6] For particularly challenging couplings with electron-deficient amines, the use of 4-dimethylaminopyridine (DMAP) as a catalyst in conjunction with EDC and a catalytic amount of HOBt has been shown to be effective.[2]

Table 1: Comparison of Carbodiimide-Based Coupling Conditions

Reagent SystemBaseSolventTemperatureTypical Reaction TimeKey Considerations
EDC / HOBtDIPEA or Et₃NDMF, DCM, or MeCN0 °C to RT12-24 hStandard conditions, may be sluggish for isoxazol-4-amines.
EDC / DMAP / cat. HOBtDIPEAMeCN or DCMRT12-48 hMore potent for electron-deficient amines; DMAP acts as an acyl transfer catalyst.[2]

Protocol 1: General Procedure for EDC/HOBt Coupling

  • To a stirred solution of the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M) at 0 °C, add EDC·HCl (1.2 eq.).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add the isoxazol-4-amine (1.1 eq.) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Enhanced Procedure for EDC/DMAP/catalytic HOBt Coupling for Electron-Deficient Amines [2]

  • To a stirred solution of the isoxazol-4-amine (1.0 eq.) and the carboxylic acid (1.2 eq.) in acetonitrile (0.1 M), add EDC·HCl (1.0 eq.), HOBt (0.1 eq.), and DMAP (1.0 eq.).

  • Add DIPEA (2.0 eq.) to the reaction mixture.

  • Stir the resulting mixture at room temperature for 12-48 hours, monitoring the progress by TLC or LC-MS.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

B. Uronium/Aminium Salt Coupling

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU, are highly efficient coupling reagents that generate activated esters.[7][8] HATU, which forms a highly reactive HOAt ester, is particularly effective for difficult couplings, including those involving sterically hindered substrates or weakly nucleophilic amines.[7][9] The pyridine nitrogen in the HOAt leaving group is believed to assist in the coupling through a neighboring group effect, enhancing the reaction rate.[7]

G cluster_0 RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide N-(Isoxazol-4-yl)amide ActiveEster->Amide Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts Amine Isoxazol-4-amine Amine->Amide

Caption: Generalized mechanism of HATU-mediated amide coupling.

Protocol 3: HATU-Mediated Amide Coupling [10]

  • In a round-bottom flask, dissolve the carboxylic acid (1.2 eq.) in an anhydrous polar aprotic solvent such as DMF (0.1-0.5 M).

  • Add HATU (1.2 eq.) and a non-nucleophilic base such as DIPEA or triethylamine (TEA) (3.0 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Add a solution of the isoxazol-4-amine (1.0 eq.) in a minimal amount of DMF.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring for completion by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash with saturated aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C. Acyl Halide Formation

For particularly unreactive isoxazol-4-amines, converting the carboxylic acid to a more electrophilic acyl chloride or fluoride can be a highly effective strategy.[11][12] This two-step approach involves the initial formation of the acyl halide, followed by its reaction with the amine, typically in the presence of a base to scavenge the generated HCl. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this purpose.[13] For substrates with acid-sensitive functional groups, milder reagents like Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) can be employed to generate the acid chloride under neutral conditions.[14]

Table 2: Reagents for Acyl Halide Formation

ReagentConditionsByproductsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)Neat or in DCM/Toluene, often with catalytic DMF, RT to refluxSO₂, HClInexpensive, powerfulHarsh, generates acidic byproducts
Oxalyl Chloride ((COCl)₂)DCM or Toluene, catalytic DMF, 0 °C to RTCO, CO₂, HClMilder than SOCl₂, volatile byproductsMore expensive, toxic
Ghosez's ReagentDCM, RTN,N,2-trimethylpropionamideNeutral conditions, good for acid-sensitive substratesStoichiometric, requires preparation

Protocol 4: Two-Step Acylation via Acyl Chloride (using Oxalyl Chloride)

Step 1: Acyl Chloride Formation

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DCM (0.2-0.5 M) under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF (1-2 drops).

  • Cool the solution to 0 °C and add oxalyl chloride (1.5-2.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in anhydrous DCM (0.2-0.5 M) and cool to 0 °C under an inert atmosphere.

  • In a separate flask, dissolve the isoxazol-4-amine (1.1 eq.) and a non-nucleophilic base such as pyridine or triethylamine (2.0 eq.) in anhydrous DCM.

  • Slowly add the amine solution to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water. Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Conclusion

The successful amide coupling of isoxazol-4-amines, while challenging due to their inherent low nucleophilicity, is readily achievable with the appropriate selection of reagents and reaction conditions. For simple, unhindered substrates, carbodiimide-based methods, particularly with the addition of DMAP, can be effective. For more demanding couplings, the use of potent uronium/aminium reagents like HATU is strongly recommended as a first choice due to their high efficiency and generally clean reaction profiles. In cases of extreme steric hindrance or electronic deactivation, a two-step approach via an acyl halide intermediate provides a robust and reliable alternative. The protocols and guidelines presented in this document offer a solid foundation for researchers to develop efficient and scalable syntheses of N-(isoxazol-4-yl)amides, a structural motif of growing importance in medicinal chemistry.

References

  • A comparative study of amide-bond forming reagents in aqueous media. (2017). Tetrahedron Letters. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2009). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2018). ACS Omega. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Fluorous 2-Chloropyridinium Salt (Mukaiyama Condensation Reagent) for Amide Formation Reactions. (2008). Journal of Organic Chemistry. [Link]

  • Imidazolium salt-supported Mukaiyama reagent: an efficient condensation reagent for amide bond formation. (2013). RSC Advances. [Link]

  • Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. (2024). Molecules. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015). Chemical Reviews. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. (2021). Organic Letters. [Link]

  • HATU. (n.d.). Wikipedia. [Link]

  • Scholars Research Library - Der Pharma Chemica. (2011). Der Pharma Chemica. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Medicinal Chemistry. [Link]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. (2016). RSC Advances. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). PubMed. [Link]

  • Organic & Biomolecular Chemistry - An optimised, scalable synthesis of the dual Plasmodium PI(4)K/TRP-channel inhibitor ISOX-DUAL. (2022). ePrints Soton. [Link]

  • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies. [Link]

  • 4-amino-3,5-dimethylisoxazole. (n.d.). PubChemLite. [Link]

  • Synthesis of New Sulfurated Derivatives of Natural and Synthetic Systems as Multitarget Anticancer Agents and Development of New Drug Discovery Methodologies. (n.d.). AIR Unimi. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

  • 4-Amino-3,5-dimethylisoxazole. (n.d.). PubChem. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). The Journal of Organic Chemistry. [Link]

  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. (n.d.). Indian Academy of Sciences. [Link]

  • Nucleophilicity of 4‐(Alkylthio)‐3‐imidazoline Derived Enamines. (2020). Chemistry – A European Journal. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024). JACS Au. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]

Sources

Application Note & Protocol: Strategic Selection of Recrystallization Solvents for 4-amino-3-methyl-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purification in Drug Discovery

In the synthesis of novel chemical entities for drug development, achieving high purity of the target compound is paramount. The presence of impurities, even in minute quantities, can significantly impact downstream applications, including biological assays and formulation studies, leading to misleading data and potential safety concerns. 4-amino-3-methyl-5-phenylisoxazole is a heterocyclic compound of interest, and its effective purification is a critical step in its characterization and further development. Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds. The success of this technique hinges on the judicious selection of an appropriate solvent or solvent system. This document provides a comprehensive guide to the principles and a detailed protocol for selecting an optimal recrystallization solvent for 4-amino-3-methyl-5-phenylisoxazole.

The Science of Solvent Selection: A Mechanistic Approach

The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound, meaning it should have high solubility at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for the crystallization process upon cooling. Conversely, impurities should either be highly soluble in the solvent at all temperatures (and remain in the mother liquor) or be insoluble even at high temperatures (and be removed by hot filtration).

Several factors guide the selection of a suitable solvent:

  • Polarity Match: The principle of "like dissolves like" is a fundamental starting point. The structure of 4-amino-3-methyl-5-phenylisoxazole, with its aromatic phenyl group, a heterocyclic isoxazole ring, a methyl group, and an amino group, suggests a molecule of moderate polarity. Therefore, solvents in a similar polarity range are likely to be good candidates.

  • Boiling Point: The solvent's boiling point should be high enough to provide a significant temperature differential for solubility but low enough to be easily removed from the purified crystals without requiring excessively high temperatures that could lead to decomposition of the compound. A boiling point between 60°C and 100°C is often ideal.

  • Reactivity: The chosen solvent must be chemically inert towards 4-amino-3-methyl-5-phenylisoxazole.

  • Safety and Environmental Considerations: The toxicity, flammability, and environmental impact of the solvent are crucial considerations in a modern laboratory setting.

Recommended Solvents and Solvent Systems for Screening

While specific solubility data for 4-amino-3-methyl-5-phenylisoxazole is not extensively published, data from structurally similar isoxazole derivatives can provide a strong starting point for solvent screening.[1][2][3][4][5] The following table summarizes promising solvents and solvent systems for initial evaluation.

Solvent/SystemBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Key Insights
Single Solvents
Ethanol78.424.5A common and effective solvent for many isoxazole derivatives due to its moderate polarity and favorable boiling point.[3][4]
Isopropanol82.619.9Successfully used for the recrystallization of the related 5-amino-3-phenylisoxazole.[5]
Methanol64.732.7The related 5-amino-3-phenylisoxazole is reported to be soluble in methanol, suggesting it could be a good solvent for dissolving the compound, potentially as part of a solvent system.[5]
Ethyl Acetate77.16.0A less polar option that can be effective, often used in combination with a non-polar co-solvent.
Dichloromethane39.69.1A versatile, less polar solvent, but its low boiling point may limit the solubility differential. Often used in a solvent pair.[1]
Solvent Systems
Ethanol/WaterVariableVariableA highly versatile system where the polarity can be fine-tuned. The compound is dissolved in hot ethanol, and water is added dropwise until the cloud point is reached.[1]
Hexane/Ethyl AcetateVariableVariableA common system for compounds of intermediate polarity. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added to induce crystallization.[1]
Dichloromethane/HexaneVariableVariableSimilar to the hexane/ethyl acetate system, this provides a wide range of polarities to explore.[1]

Experimental Protocol: Solvent Screening and Recrystallization

This protocol outlines a systematic approach to identify the optimal recrystallization solvent and execute the purification.

Materials and Equipment
  • Crude 4-amino-3-methyl-5-phenylisoxazole

  • Candidate solvents (from Table 1)

  • Test tubes or small Erlenmeyer flasks

  • Heating source (hot plate with a water or sand bath)

  • Vortex mixer

  • Pasteur pipettes

  • Hirsch funnel or Büchner funnel with appropriate filter paper

  • Vacuum flask and vacuum source

  • Spatula and weighing paper

  • Melting point apparatus

Workflow for Solvent Selection and Recrystallization

Recrystallization_Workflow cluster_Screening Solvent Screening cluster_Recrystallization Bulk Recrystallization A Place ~20 mg of crude compound in a test tube B Add candidate solvent dropwise at room temp. A->B C Observe solubility B->C D If soluble at room temp., solvent is unsuitable (discard) C->D Soluble E If insoluble, heat the mixture gently C->E Insoluble F Observe solubility when hot E->F G If insoluble when hot, solvent is unsuitable (discard) F->G Insoluble H If soluble when hot, allow to cool slowly to room temp. F->H Soluble I Induce crystallization if necessary (scratching, seed crystal) H->I J Observe crystal formation I->J K If abundant crystals form, solvent is a good candidate J->K Good Crystallization L If no or few crystals form, solvent is unsuitable (discard) J->L Poor/No Crystallization M Dissolve crude compound in a minimum of hot, selected solvent K->M Proceed with best solvent N Perform hot filtration if insoluble impurities are present M->N O Allow the filtrate to cool slowly N->O P Collect crystals by vacuum filtration O->P Q Wash crystals with a small amount of cold solvent P->Q R Dry the purified crystals Q->R S Assess purity (e.g., melting point, TLC) R->S

Figure 1. Workflow for the selection of an appropriate recrystallization solvent and subsequent bulk purification.

Step-by-Step Protocol

Part A: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of crude 4-amino-3-methyl-5-phenylisoxazole into a small test tube.

  • Add a candidate solvent dropwise at room temperature, vortexing after each addition, until the solid is just suspended. Observe if the compound dissolves. If it is highly soluble at room temperature, the solvent is not suitable for recrystallization.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath while continuing to add the solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent required.

  • If the compound does not dissolve in a reasonable volume of hot solvent, the solvent is likely a poor choice.

  • Once the compound is dissolved in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form readily, try to induce crystallization by gently scratching the inside of the test tube with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.

  • Place the test tube in an ice bath to maximize crystal formation.

  • Evaluate the outcome: An ideal solvent will result in the formation of a significant crop of well-defined crystals.

  • Repeat this process for each candidate solvent and solvent system to identify the most promising one. For solvent systems like ethanol/water, dissolve the compound in a minimal amount of hot ethanol and then add water dropwise until the solution becomes persistently cloudy. Then allow it to cool.

Part B: Bulk Recrystallization

  • Weigh the crude 4-amino-3-methyl-5-phenylisoxazole and place it in an Erlenmeyer flask of appropriate size.

  • Add the chosen optimal solvent in small portions and heat the mixture to boiling with gentle swirling. Continue adding the solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • If there are any insoluble impurities, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the crystals thoroughly. This can be done by leaving them on the filter paper under vacuum for a period, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

  • Once dry, weigh the purified crystals and calculate the percent recovery. Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity.

Troubleshooting Common Recrystallization Issues

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the boiling point of the solvent being higher than the melting point of the solute. To remedy this, try reheating the solution and adding more solvent, or select a lower-boiling point solvent.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute, or the cooling process may be too rapid. Try inducing crystallization by scratching the flask or adding a seed crystal. If that fails, the solvent can be partially evaporated to increase the concentration of the solute.

  • Low Recovery: This can result from using too much solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling. Ensure the minimum amount of hot solvent is used and that the filtration apparatus is pre-warmed for hot filtrations.

Conclusion

The successful recrystallization of 4-amino-3-methyl-5-phenylisoxazole is a critical step for its use in research and development. By systematically screening a range of rationally chosen solvents and solvent systems, researchers can identify the optimal conditions for obtaining this compound in high purity. The protocols and insights provided in this application note offer a robust framework for achieving this essential purification.

References

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • SAR Publication. (2023, February 23). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. Retrieved from [Link]

  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

Sources

One-Pot Synthesis of Polysubstituted 4-Aminoisoxazoles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 4-Aminoisoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] Among the various substituted isoxazoles, the 4-aminoisoxazole moiety stands out as a particularly valuable pharmacophore and a versatile synthetic intermediate. Its unique electronic and structural features allow it to serve as a key building block in the design of novel drug candidates. The development of efficient, one-pot synthetic methodologies to access polysubstituted 4-aminoisoxazoles is therefore of paramount importance to researchers in drug development, enabling the rapid generation of diverse chemical libraries for high-throughput screening and lead optimization. This guide provides a detailed protocol and scientific rationale for a robust one-pot synthesis of this important heterocyclic scaffold.

Strategic Approach: Regioselective Synthesis via Intramolecular Cyclization

The synthesis of aminoisoxazoles presents a significant regiochemical challenge. Many common one-pot approaches, such as the reaction of β-ketonitriles with hydroxylamine, often lead to the formation of the isomeric 5-aminoisoxazoles. To achieve the desired 4-amino substitution pattern, a more strategic approach is required. The method detailed herein is a base-promoted, one-pot synthesis that proceeds through the intramolecular cyclization of an α-(acylmethoxyimino)nitrile intermediate. This strategy, which is a variation of the Thorpe-Ziegler reaction, ensures excellent regioselectivity by pre-organizing the reacting functional groups, making the formation of the 4-aminoisoxazole ring the overwhelmingly favored pathway.[2]

Reaction Mechanism: A Step-by-Step Elucidation

The one-pot synthesis of polysubstituted 4-aminoisoxazoles is a cascade reaction that involves two key stages: the formation of the α-(acylmethoxyimino)nitrile intermediate and its subsequent base-catalyzed intramolecular cyclization. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Stage 1: Formation of the α-(Acylmethoxyimino)nitrile Intermediate

The reaction commences with the in situ formation of an α-oximino-β-ketonitrile. This is typically achieved by the nitrosation of a β-ketonitrile with an alkyl nitrite, such as ethyl nitrite, in the presence of a base like sodium ethoxide. The resulting oxime is then O-acylated, for example with an acyl chloride, to yield the key α-(acylmethoxyimino)nitrile intermediate.

Stage 2: Base-Catalyzed Intramolecular Cyclization (Thorpe-Ziegler Type)

This is the crucial ring-forming step that dictates the regioselectivity of the synthesis. A strong base, such as lithium hydroxide, deprotonates the α-carbon of the nitrile group, generating a carbanion.[3] This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the imino group in an intramolecular fashion. This 5-exo-dig cyclization is sterically and electronically favored, leading exclusively to the formation of the five-membered isoxazole ring with the amino group at the 4-position. Subsequent protonation and tautomerization yield the stable aromatic 4-aminoisoxazole product.

Reaction_Mechanism Start β-Ketonitrile + Alkyl Nitrite Intermediate1 α-Oximino-β-ketonitrile Start->Intermediate1 Base (e.g., NaOEt) Intermediate2 α-(Acylmethoxyimino)nitrile Intermediate1->Intermediate2 Acylating Agent (e.g., RCOCl) Carbanion Nitrile Carbanion Intermediate2->Carbanion Strong Base (e.g., LiOH) Deprotonation Cyclization Intramolecular Nucleophilic Attack Carbanion->Cyclization 5-exo-dig Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Product 4-Aminoisoxazole Cyclized_Intermediate->Product Protonation & Tautomerization

Caption: Reaction mechanism for the one-pot synthesis of 4-aminoisoxazoles.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the one-pot synthesis of 5-acyl-4-aminoisoxazoles. The specific substrates and reaction conditions can be modified to obtain a variety of polysubstituted derivatives.

Materials and Reagents:

  • β-Ketonitrile (e.g., benzoylacetonitrile)

  • Sodium ethoxide (EtONa)

  • Ethyl nitrite (EtONO)

  • Acyl chloride (e.g., benzoyl chloride)

  • Lithium hydroxide (LiOH)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the β-ketonitrile (1.0 eq) in anhydrous ethanol.

  • Nitrosation: Cool the solution to 0 °C in an ice bath. Add a solution of sodium ethoxide (1.0 eq) in ethanol dropwise. After stirring for 15 minutes, add ethyl nitrite (1.1 eq) dropwise, maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature for 2-3 hours until the formation of the sodium salt of the hydroxyimino derivative is complete (monitoring by TLC is recommended).

  • Acylation: To the same reaction mixture, add the acyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Cyclization: Add a solution of lithium hydroxide (1.5 eq) in water to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Add water to the residue and acidify with 1 M HCl to pH 5-6. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow Start Dissolve β-Ketonitrile in Ethanol Nitrosation Add NaOEt and EtONO at 0 °C Start->Nitrosation Acylation Add Acyl Chloride at 0 °C, then warm to RT Nitrosation->Acylation Cyclization Add LiOH and Reflux Acylation->Cyclization Workup Quench, Acidify, and Extract Cyclization->Workup Purification Column Chromatography Workup->Purification Final_Product Polysubstituted 4-Aminoisoxazole Purification->Final_Product

Caption: Experimental workflow for the one-pot synthesis of 4-aminoisoxazoles.

Data Presentation: Substrate Scope and Yields

The described one-pot synthesis is applicable to a range of β-ketonitriles and acylating agents, allowing for the preparation of a diverse library of polysubstituted 4-aminoisoxazoles. The yields are generally good to excellent, depending on the specific substrates used.

Entryβ-Ketonitrile (R1)Acylating Agent (R2)ProductYield (%)
1BenzoylacetonitrileBenzoyl chloride5-Benzoyl-3-phenyl-4-aminoisoxazole75
2BenzoylacetonitrileAcetyl chloride5-Acetyl-3-phenyl-4-aminoisoxazole82
3AcetoacetonitrileBenzoyl chloride5-Benzoyl-3-methyl-4-aminoisoxazole78
4AcetoacetonitrileAcetyl chloride5-Acetyl-3-methyl-4-aminoisoxazole85
5(4-Chlorobenzoyl)acetonitrileBenzoyl chloride5-Benzoyl-3-(4-chlorophenyl)-4-aminoisoxazole72
6(4-Methoxybenzoyl)acetonitrileAcetyl chloride5-Acetyl-3-(4-methoxyphenyl)-4-aminoisoxazole80

Troubleshooting and Optimization

  • Low Yields: Incomplete nitrosation or acylation can lead to reduced yields. Ensure anhydrous conditions and dropwise addition of reagents at low temperatures. The choice of base for the cyclization step can also be critical; stronger bases like sodium hydride may be explored if lithium hydroxide is ineffective.

  • Side Reactions: The formation of byproducts can occur if the reaction temperature is not carefully controlled. Overheating during the nitrosation step can lead to decomposition of the alkyl nitrite.

  • Purification Challenges: The polarity of the 4-aminoisoxazole products can vary significantly depending on the substituents. It may be necessary to screen different solvent systems for column chromatography to achieve optimal separation.

Conclusion

The one-pot synthesis of polysubstituted 4-aminoisoxazoles via a base-promoted intramolecular cyclization is a highly efficient and regioselective method for accessing this important class of heterocyclic compounds. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, researchers can readily synthesize a wide variety of 4-aminoisoxazole derivatives for applications in drug discovery and development. This guide provides a solid foundation for the successful implementation of this valuable synthetic strategy.

References

  • Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(32), 26955-26965. Available at: [Link]

  • Kislyi, V. P., et al. (2004). Synthesis of 4-Aminoisoxazole-3-carboxamides (V) Using Base-Promoted Nitrosation of N-Substituted Cyanoacetamides (IV). Russian Chemical Bulletin, 53(3), 658-662. Available at: [Link]

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(8), 4169-4181. Available at: [Link]

  • Wikipedia. (2023, December 12). Thorpe reaction. In Wikipedia. Retrieved from [Link]

  • Zummack, M. (2005). 4-Aminoisoxazoles by Thorpe Cyclization. Synfacts, 2005(01), 0093-0093. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield of 3-Methyl-5-phenyl-1,2-oxazol-4-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the yield optimization and troubleshooting protocols for the synthesis of 3-Methyl-5-phenyl-1,2-oxazol-4-amine (also known as 3-methyl-5-phenylisoxazol-4-amine). It addresses the three critical bottlenecks: regioselective ring formation, chemoselective nitration, and the prevention of isoxazole ring cleavage during reduction.

Part 1: Core Synthesis Workflow (The "Happy Path")

The most robust industrial route avoids the regioselectivity issues of direct condensation by utilizing a stepwise nitration-reduction approach on the pre-formed isoxazole core.

Step 1: Regioselective Synthesis of 3-Methyl-5-phenylisoxazole
  • Reagents: Benzoylacetone (1-phenylbutane-1,3-dione), Hydroxylamine hydrochloride (

    
    ).
    
  • Critical Control: pH and Solvent. Reaction in basic media often favors the thermodynamic isomer (3-phenyl-5-methylisoxazole), which is incorrect for this target.

  • Protocol: Reflux benzoylacetone with

    
     in ethanol/pyridine  or acetic acid .
    
    • Note: The

      
      -enamino ketone route (reacting benzoylacetone with DMF-DMA, then 
      
      
      
      ) provides superior regiocontrol (>95:5) favoring the 3-methyl-5-phenyl isomer.[1]
Step 2: Electrophilic Nitration at C-4
  • Reagents: Nitric Acid (

    
    ), Acetic Anhydride (
    
    
    
    ).
  • Mechanism: Electrophilic aromatic substitution. The isoxazole C-4 position is most nucleophilic.

  • Control: Temperature must be kept

    
     to prevent nitration of the phenyl ring (position 5).
    
Step 3: Chemoselective Reduction (The Critical Step)
  • Reagents: Stannous Chloride (

    
    ) in Ethanol or Iron powder (
    
    
    
    ) in
    
    
    .
  • Why: Catalytic hydrogenation (

    
    ) frequently causes reductive cleavage of the N-O bond , destroying the isoxazole ring to form open-chain enamino ketones.
    

Part 2: Troubleshooting Center

Issue 1: Formation of the Wrong Regioisomer

Symptom: NMR shows a methyl singlet shifted (approx.


 2.4-2.5 ppm vs 2.2-2.3 ppm) or product melting point is off.
Root Cause:  In the cyclization step, the nucleophilic attack of hydroxylamine occurred at the wrong carbonyl.
Solution: 
  • Switch Method: Move from direct diketone condensation to the

    
    -enamino ketone method . React benzoylacetone with DMF-dimethylacetal to form the enaminone, then treat with 
    
    
    
    . This locks the regiochemistry.
  • Solvent Check: Avoid strong bases (NaOH/KOH) which favor the 3-phenyl-5-methyl isomer. Use buffered acidic conditions (NaOAc/AcOH).

Issue 2: Low Yield in Reduction / Ring Opening

Symptom: Loss of the isoxazole core signals in NMR; appearance of broad exchangeable protons or aliphatic chains. Root Cause: Over-reduction. The N-O bond in isoxazoles is labile under standard hydrogenation conditions. Solution:

  • Stop Hydrogenation: Do NOT use

    
     or Raney Nickel unless the catalyst is poisoned (e.g., Lindlar catalyst).
    
  • Use Chemical Reductants: Switch to

    
      or 
    
    
    
    . These selectively reduce the nitro group without breaking the N-O bond.
Issue 3: "Tin Emulsion" During Workup

Symptom: When using


, the workup results in a thick, inseparable white emulsion.
Root Cause:  Formation of amphoteric tin hydroxides upon neutralization.
Solution: 
  • Rochelle's Salt: Add saturated potassium sodium tartrate (Rochelle's salt) solution and stir vigorously for 1-2 hours. This complexes the tin and separates the layers.

  • Celite Filtration: Neutralize to pH 7-8, add Celite, and filter the suspension through a Celite pad before extraction.

Part 3: Visualization & Logic

Synthesis & Troubleshooting Logic Flow

G Start Start: Benzoylacetone Step1 Step 1: Cyclization with NH2OH Start->Step1 CheckRegio QC: Check Regioisomer (NMR/HPLC) Step1->CheckRegio IsomerWrong Issue: 3-Phenyl-5-Methyl (Wrong Isomer) CheckRegio->IsomerWrong Basic Cond. IsomerCorrect Correct: 3-Methyl-5-Phenyl CheckRegio->IsomerCorrect Acidic/Enamine Route IsomerWrong->Start Restart with Enamino Ketone Step2 Step 2: Nitration (HNO3/Ac2O) IsomerCorrect->Step2 CheckNitro QC: Check Purity (Phenyl Nitration?) Step2->CheckNitro Step3 Step 3: Reduction CheckNitro->Step3 Pass MethodH2 Method A: H2 / Pd-C Step3->MethodH2 Avoid MethodSn Method B: SnCl2 or Fe/NH4Cl Step3->MethodSn Recommended ResultFail Ring Cleavage (Open Chain Byproducts) MethodH2->ResultFail ResultSuccess Target: 3-Methyl-5-phenyl- 1,2-oxazol-4-amine MethodSn->ResultSuccess

Caption: Logical workflow for synthesis, highlighting critical decision points (Regiocontrol and Reduction Method) to avoid common failure modes.

Part 4: Comparative Data Tables

Table 1: Reduction Method Comparison
Reducing AgentConditionsYieldIsoxazole Ring StabilityNotes

EtOH, Reflux, 2h85-92% High Best balance of yield and selectivity. Requires careful workup (Rochelle's salt).

EtOH/H2O, Reflux75-85%High Eco-friendly, cheap. Heterogeneous reaction requires vigorous stirring.

MeOH, RT, 1 atm< 30%Low NOT RECOMMENDED. High risk of N-O bond hydrogenolysis (ring opening).


60-70%ModerateCan lead to over-reduction if temperature is not strictly controlled.
Table 2: Regioselectivity in Cyclization
PrecursorReagentsMajor ProductRatio (3-Me : 3-Ph)
Benzoylacetone

, NaOH
3-Phenyl-5-methylisoxazole10 : 90 (Wrong)
Benzoylacetone

, Pyridine
Mixture60 : 40

-Enamino Ketone

, EtOH
3-Methyl-5-phenylisoxazole > 95 : 5 (Correct)

Part 5: Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of isomers in the first step? A: Benzoylacetone has two electrophilic carbonyl sites. In basic conditions, the ketone near the phenyl group is often more reactive or forms a specific enolate that directs attack to the "wrong" side. Switch to the


-enamino ketone route  (react benzoylacetone with DMF-DMA first) to sterically and electronically lock the attack site, ensuring the 3-methyl-5-phenyl isomer is formed.

Q2: Can I use catalytic hydrogenation to reduce the nitro group? A: It is highly risky. The N-O bond in isoxazoles has a bond dissociation energy that makes it susceptible to cleavage by palladium catalysts under hydrogen atmosphere. If you must use hydrogenation, use a poisoned catalyst (like Lindlar catalyst) or sulfided platinum, but chemical reduction (


 or 

) is far more reliable for this scaffold.

Q3: How do I remove the tin salts after the SnCl2 reduction? A: The "milky" emulsion is caused by tin oxides. Do not just use simple extraction.

  • Neutralize the reaction mixture with saturated bicarbonate.

  • Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1-2 hours. The tartrate chelates the tin, making the aqueous layer clear and allowing easy phase separation.

  • Alternatively, filter the entire neutralized suspension through a pad of Celite before attempting phase separation.

Q4: My product is turning dark/tarry during nitration. Why? A: You are likely nitrating the phenyl ring or oxidizing the methyl group. Ensure the temperature is kept below 25°C (ideally 0-10°C) during the addition of nitric acid. Use Acetic Anhydride as the solvent/reagent to form the mild nitrating agent acetyl nitrate in situ, rather than using concentrated sulfuric acid which is too harsh.

References

  • Chimichi, S., & Cosimelli, B. (1990).[2] On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles. Journal of Chemical Research. Link

  • Bellamy, F. D., & Ou, K. (1984).[3] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.[3] Link[3]

  • Adamo, M. F. A., et al. (2007). An Improved Synthesis of 3-Methyl-4-nitro-5-heteroarylethenylisoxazoles. Semantic Scholar. Link

  • BenchChem Technical Support. (2025). Selective reduction of nitro group without affecting other functional groups. Link

  • RSC Publishing. (2022). Regioselective synthesis of isoxazoles from β-enamino diketones. Beilstein Journal of Organic Chemistry. Link

Sources

Technical Support Center: Purification & Isolation of Isoxazole Amine Crude Products

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 2/3 Technical Support resource. It assumes the user has basic organic synthesis knowledge but requires specific, actionable solutions for the unique challenges posed by the isoxazole amine scaffold.

Status: Active Last Updated: March 4, 2026 Subject: Troubleshooting Impurity Removal in Isoxazole Amine Synthesis Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Isoxazole Amine Challenge

Isoxazole amines are deceptively simple. While they serve as critical pharmacophores (e.g., Valdecoxib, Sulfisoxazole), their purification is complicated by two competing factors:

  • Weak Basicity: The electron-withdrawing nature of the isoxazole ring significantly lowers the pKa of the exocyclic amine (typically pKa ~2–5), making standard acid-base extractions inefficient if not pH-tuned.

  • Ring Instability: The N-O bond is susceptible to cleavage under strong basic conditions (pH > 12) or reductive environments, leading to ring-opened nitriles or enamino ketones.

This guide provides a modular approach to purification, prioritizing non-destructive methods.

Module 1: The Modified Acid-Base Workup

Standard amine workups often fail here because the isoxazole amine may not fully protonate with weak acids, or the ring may degrade during the basification step.

The Protocol

Objective: Remove neutral organic impurities (starting materials, dimers) without degrading the isoxazole ring.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it can form emulsions with isoxazole byproducts.

  • Acid Extraction (The Capture):

    • Extract with 2.0 M HCl (3x).

    • Why? You need a pH < 1 to fully protonate the weak isoxazole amine. Weaker acids (citric, acetic) often fail to capture the product quantitatively.

  • The Wash: Keep the aqueous acidic layer. Wash it with fresh EtOAc to remove non-basic impurities (e.g., unreacted alkynes, nitrile oxides, furoxans).

  • Controlled Basification (The Release):

    • Cool the acidic aqueous layer to 0°C.

    • Slowly adjust pH to 8–9 using Saturated Sodium Bicarbonate (

      
      )  or 2M Ammonia (
      
      
      
      )
      .
    • CRITICAL WARNING: Do NOT use NaOH pellets or 50% NaOH. Localized high pH (>12) can trigger the Kemp elimination-like ring opening, destroying your product.

  • Re-extraction: Extract the now-cloudy aqueous layer with EtOAc (3x), dry over

    
    , and concentrate.
    
Visualizing the Logic

AcidBaseWorkup Start Crude Isoxazole Amine (in EtOAc) AcidWash Extract with 2.0 M HCl Start->AcidWash Sep1 Separate Layers AcidWash->Sep1 OrgLayer Organic Layer (Contains Neutrals/Furoxans) Sep1->OrgLayer Top AqLayer Aqueous Layer (Contains Product Salt) Sep1->AqLayer Bottom Waste Discard OrgLayer->Waste Basify Cool to 0°C Basify to pH 8-9 with NaHCO3 AqLayer->Basify Extract2 Extract with EtOAc Basify->Extract2 Final Pure Isoxazole Amine Extract2->Final

Caption: Modified acid-base extraction workflow emphasizing temperature control and mild basification to prevent isoxazole ring degradation.

Module 2: Removing Copper (Click Chemistry Residues)

If your amine was synthesized via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), residual copper can cause degradation and toxicity.

Troubleshooting Guide: "My product is green/blue."
MethodProtocolBest For
EDTA Wash Wash organic layer with 0.1 M EDTA (pH 7.4) until aqueous layer is colorless.[1][2]Large scale (>1g), non-polar products.
Thiourea Scavengers Add SiliaMetS® Thiourea or similar resin (0.5 eq relative to Cu) to organic solution. Stir 30 min, filter.High-value intermediates; when EDTA fails.
Ammonia Wash Wash with 10% aqueous

. (Caution: High pH risk).
Only for isoxazoles verified to be base-stable.
Celite Filtration Filter crude mixture through a pad of Celite mixed with activated carbon.Removing colloidal copper that passes through filters.[1]

Expert Insight: For isoxazole amines, EDTA is superior to Ammonia . Ammonia's basicity risks ring opening. If the color persists after EDTA, the copper is likely chelated by the isoxazole amine itself. In this case, use a solid-supported scavenger (Thiourea) which has a higher affinity for Cu than the isoxazole does [1].

Module 3: Separation of Regioisomers

In [3+2] cycloadditions, obtaining a mixture of 3,5- and 3,4-disubstituted isomers is common. They often have very similar Rf values.

Q: TLC shows two spots very close together. How do I separate them?

A: Do not rely solely on flash chromatography. The dipole moments of regioisomers differ significantly, which you can exploit via selective crystallization .

  • Solvent Selection:

    • Ethanol/Water: Dissolve crude in hot ethanol. Add water dropwise until turbid.[3] Cool slowly. The symmetrical isomer (often 3,5-) usually crystallizes first.

    • Heptane/EtOAc: If the product is an oil, triturate with cold Heptane.

  • Chromatography Tip:

    • If you must use a column, add 1% Triethylamine (TEA) to your eluent.

    • Reasoning: Isoxazole amines can interact with the acidic silanols on silica gel, causing peak tailing. TEA blocks these sites, sharpening the peaks and improving resolution between close regioisomers [3].

Module 4: Salt Formation (The "Silver Bullet" for Purity)

When chromatography fails and the oil won't crystallize, convert the amine to a salt.

The Oxalate Method: Isoxazole amines often form highly crystalline oxalate salts , even when the HCl salt is hygroscopic.

  • Dissolve 1 eq of crude amine in a minimal amount of Ethanol.

  • Add 1 eq of Oxalic Acid dissolved in Ethanol.

  • Stir at room temperature. The oxalate salt usually precipitates as a white solid.

  • Filter and wash with cold ether.

  • Recovery: If the free base is needed, suspend the salt in EtOAc and wash with saturated

    
     (Standard Module 1 protocol).
    

Frequently Asked Questions (FAQ)

Q: My isoxazole amine decomposes on the silica column. Why? A: Silica gel is slightly acidic. Some electron-rich isoxazoles are acid-sensitive over long exposure times, or the amine sticks irreversibly.

  • Fix: Use Neutral Alumina instead of silica. Alternatively, pretreat your silica column with 1% Triethylamine in Hexanes before loading your sample.

Q: I see a new impurity appear after leaving the product in CDCl3 overnight. A: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 often contains traces of HCl (acidic). This can induce degradation or salt formation over time. Always filter 

through basic alumina or use

for sensitive isoxazole amines.

Q: Can I use catalytic hydrogenation to remove protecting groups on the amine? A: NO. The N-O bond of the isoxazole ring is essentially a "masked" imine/oxime and is very labile to hydrogenation (


). This will cleave the ring to form an amino-enone. Use acid-labile protecting groups (Boc) and remove with TFA/HCl instead [3].

References

  • BenchChem Technical Support. (2025).[1][2][4][5] Protocol for Removal of Copper Catalyst After Click Reaction. Retrieved from 6

  • National Institutes of Health (NIH). (2014). Cu-free 1,3-dipolar cycloaddition click reactions to form isoxazole linkers. PubMed. Retrieved from

  • BenchChem Technical Support. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from 7

  • Organic Chemistry Portal. Synthesis of Isoxazoles. Retrieved from

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from

Sources

Troubleshooting cyclization of beta-keto esters with hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting


-Keto Ester Cyclizations with Hydroxylamine

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the isoxazole scaffold is a privileged motif in medicinal chemistry, particularly for designing rigid bioisosteres of carboxylic acids (e.g., in GABA and AMPA receptor agonists)[1]. The Claisen isoxazole synthesis—the condensation of a


-keto ester with hydroxylamine—is the most robust method to build this core. However, it is historically plagued by regioselectivity issues[1].

This guide provides mechanistic clarity, troubleshooting steps, and self-validating protocols to ensure you isolate your desired regioisomer.

Mechanistic Workflow

IsoxazoleSynthesis Start β-Keto Ester + NH₂OH Cond1 Neutral / Weak Base (pH 7-9) Start->Cond1 Cond2 Strong Base (pH > 10) Start->Cond2 Int1 Oxime Intermediate (Kinetic Attack at Ketone) Cond1->Int1 Int2 Hydroxamic Acid Intermediate (Attack at Ester) Cond2->Int2 Prod1 5-Isoxazolone (Oxime O attacks Ester) Int1->Prod1 Cyclization Prod2 3-Hydroxyisoxazole (Hydroxamic O attacks Ketone) Int2->Prod2 Acidic Quench & Heat

Divergent regioselective pathways for β-keto ester cyclization with hydroxylamine based on pH.

Section 1: The Core Mechanism & Regioselectivity (The "Why")

The reaction between a


-keto ester and hydroxylamine (

) features competing nucleophilic attacks. The choice of reaction pathway is critically dependent on pH and temperature, which dictate whether the reaction falls under kinetic or thermodynamic control[2].
  • The 5-Isoxazolone Pathway (Kinetic Control): Under neutral or weakly basic conditions (e.g., using sodium acetate), the nitrogen of hydroxylamine attacks the more electrophilic ketone carbonyl. This forms an oxime intermediate . Subsequent intramolecular cyclization of the oxime's oxygen onto the ester carbonyl yields the 5-isoxazolone[1].

  • The 3-Hydroxyisoxazole Pathway (Thermodynamic Control): To selectively access the 3-hydroxy isomer (isoxazol-3-ol), the reaction must be forced through a hydroxamic acid intermediate . By maintaining a high pH (> 10) during the addition, the hydroxylamine attacks the ester carbonyl. An acidic workup then drives the cyclization of the hydroxamic acid's oxygen onto the ketone, yielding the 3-hydroxyisoxazole[2].

Section 2: Troubleshooting Guide (FAQs)

Q: I am trying to synthesize a 3-hydroxyisoxazole, but NMR shows I isolated the 5-isoxazolone. What went wrong? A: Your reaction was likely run under kinetic control. If the pH drops below 10 during the simultaneous addition of the


-keto ester and base, oxime formation outcompetes hydroxamic acid formation[2]. Ensure you are using at least 2.0–2.2 equivalents of NaOH and monitor the internal pH continuously.

Q: My reaction stalled at the acyclic intermediate. How do I force cyclization? A: Acyclic intermediates (both oximes and hydroxamic acids) can be stable at low temperatures (5–10 °C)[1]. To drive the dehydration and ring closure of a hydroxamic acid, you must perform a strongly acidic quench (using concentrated HCl) followed by gentle heating or extended stirring at room temperature[2].

Q: I am observing significant ester hydrolysis instead of cyclization. How can I prevent this? A: Excess aqueous base at elevated temperatures will hydrolyze the


-keto ester to a 

-keto acid, which rapidly decarboxylates. It is critical to maintain the internal temperature strictly below 20 °C (ideally between -20 °C and 0 °C depending on the substrate) during the basic condensation phase[2].
Section 3: Validated Experimental Protocols
Protocol A: Synthesis of 3-Hydroxyisoxazoles (High-pH Method)

This protocol utilizes Jacobsen's conditions to force the thermodynamic hydroxamic acid route.

  • Hydroxylamine Preparation: Dissolve hydroxylamine hydrochloride (1.1 eq) in a minimal volume of water and cool to 0 °C.

  • Basic Condensation: Simultaneously add the

    
    -keto ester (1.0 eq) and aqueous NaOH (2.2 eq) dropwise to the hydroxylamine solution. Critical Causality:  Maintain internal temperature < 20 °C and pH > 10 throughout the addition to prevent ester hydrolysis while forcing attack at the ester carbonyl[2].
    
  • Cyclization: Allow the mixture to stir for 1-2 hours. Slowly quench with concentrated HCl until the pH is highly acidic (pH 1-2).

  • Isolation & Validation: Stir at room temperature to complete cyclization. Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate.
    
    • Self-Validation: Confirm regiopurity via

      
      H NMR; the absence of a ~3.5 ppm methylene peak (which is characteristic of the 5-isoxazolone isomer) confirms the successful synthesis of the 3-hydroxyisoxazole[1].
      
Protocol B: Synthesis of 5-Isoxazolones (Neutral/Weak Base Method)

This protocol utilizes kinetic control to favor oxime formation.

  • Oxime Formation: Dissolve the

    
    -keto ester (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol.
    
  • Buffering: Add sodium acetate (1.1 eq) to free the hydroxylamine base while maintaining a near-neutral pH (pH 7-9).

  • Cyclization: Stir the reaction at room temperature or reflux gently depending on the steric hindrance of the ketone. The oxime will spontaneously cyclize to the 5-isoxazolone.

  • Isolation & Validation: Concentrate the solvent, dilute with water, and extract with dichloromethane.

    • Self-Validation: Monitor the disappearance of the oxime intermediate via TLC. In

      
      H NMR, the presence of a distinct methylene peak at ~3.5 ppm confirms the formation of the 5-isoxazolone[1].
      
Section 4: Quantitative Data & Physicochemical Profiling

When designing bioisosteres, understanding the physicochemical differences between the resulting scaffolds is crucial for receptor binding (e.g., GABA-A or AMPA receptors)[1].

Parameter3-Hydroxyisoxazole (Isoxazol-3-ol)5-Isoxazolone
Target Application Carboxylate Bioisostere (AMPA/GABA)Synthetic Intermediate / Agrochemical
Primary Intermediate Hydroxamic AcidOxime
Optimal Reaction pH > 10 (Strong Base)7.0 - 9.0 (Weak Base)
Tautomeric State (pH 7.4) Delocalized AnionNeutral / Mixed
Typical pKa ~ 4.5 - 5.0~ 6.5 - 7.5
Regioselectivity Driver Thermodynamic (Attack at ester)Kinetic (Attack at ketone)
References

1.1 2.2

Sources

Technical Support Center: Purification of 4-amino-3-methyl-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Welcome to the technical support hub for 4-amino-3-methyl-5-phenylisoxazole . This guide addresses the specific chromatographic challenges associated with this amino-isoxazole derivative. Unlike simple aromatics, this compound presents a dual challenge: the basicity of the primary amine (leading to peak tailing) and the structural similarity to its synthetic precursors (nitro and nitroso intermediates).

Compound Snapshot
  • Target: 4-amino-3-methyl-5-phenylisoxazole

  • Key Functionality: Primary amine (C4), Methyl (C3), Phenyl (C5), Isoxazole core.

  • Physicochemical Behavior: Weakly basic amine; moderate lipophilicity.

  • Critical Impurities: 4-nitro-3-methyl-5-phenylisoxazole (Precursor), 4-nitroso-3-methyl-5-phenylisoxazole (Intermediate), 3-methyl-5-phenylisoxazole (Over-reduction/Starting Material).

Core Troubleshooting Guide (Q&A)

This section addresses real-world scenarios reported by our user base.

Category A: Peak Shape & Tailing

Q1: My product peak shows significant tailing (As > 1.5), even on a new C18 column. Why is this happening? Scientist's Diagnosis: This is a classic "silanol effect." Although the isoxazole ring is electron-withdrawing, the C4-amino group retains sufficient basicity to interact with residual acidic silanols on the silica support. Corrective Action:

  • Mobile Phase Modifier: Switch to 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA is a stronger ion-pairing agent that masks silanols and forms a tighter ion pair with the amine, sharpening the peak.

  • Stationary Phase: Ensure you are using a "High Purity" or "Hybrid" silica column (e.g., Ethylene Bridged Hybrid) which has lower surface silanol activity.

  • pH Adjustment: If you must use a phosphate buffer, raise the pH to 7.5–8.0 (if your column is alkali-stable). At this pH, the amine is neutral, eliminating cation-exchange interactions.

Q2: I see a "shoulder" splitting the main peak. Is this a column void? Scientist's Diagnosis: If the column pressure is normal, this is likely atropisomerism or, more probable for this molecule, sample solvent mismatch . Corrective Action:

  • Solvent Check: Are you injecting the sample dissolved in 100% DMSO or Methanol while starting a gradient at 5% Organic? The strong solvent carries the analyte down the column faster than the mobile phase, causing band broadening/splitting.

  • Protocol: Dilute your sample 1:1 with water (or the starting mobile phase) before injection. If precipitation occurs, reduce injection volume to <5 µL.

Category B: Selectivity & Impurity Separation

Q3: I cannot separate the 4-amino product from the 4-nitro precursor. They co-elute. Scientist's Diagnosis: The amine (product) and nitro (precursor) have distinct electronic properties but can have similar hydrophobicity in simple water/ACN gradients. Causality: The amino group is a hydrogen bond donor; the nitro group is an acceptor. Corrective Action:

  • Exploit pH: At pH 2.5 , the amine is protonated (ionized) and will elute significantly earlier than the neutral nitro precursor.

  • Change Organic Modifier: Switch from Acetonitrile to Methanol . Methanol is a protic solvent that interacts differently with the amine's hydrogen bonding capability, often altering selectivity (alpha) enough to resolve the pair.

Q4: I see a small peak eluting after the main product but before the nitro impurity. What is it? Scientist's Diagnosis: This is highly likely the 4-nitroso intermediate (Ar-NO). Mechanism: The reduction pathway typically proceeds: Nitro (


) 

Nitroso (

)

Hydroxylamine (

)

Amine (

). The nitroso compound is less polar than the amine but more polar than the nitro compound. Validation: Check the UV spectrum. Nitroso compounds often have a distinct absorbance band around 300–350 nm (n


* transition), whereas the amine absorbs strongly at 240–260 nm.

Validated Experimental Protocols

Protocol A: Standard Analytical Method (HPLC-UV)

Designed for purity assessment and reaction monitoring.

ParameterSettingRationale
Column C18 End-capped (4.6 x 150 mm, 3.5 µm)Balances resolution and backpressure; end-capping reduces tailing.
Mobile Phase A Water + 0.1% TFATFA suppresses silanols and sharpens amine peaks.
Mobile Phase B Acetonitrile + 0.1% TFAMatches ionic strength of MPA; prevents baseline drift.
Flow Rate 1.0 mL/minStandard linear velocity for 4.6mm ID columns.
Gradient 0-2 min: 5% B (Isocratic)2-15 min: 5%

95% B15-18 min: 95% B18.1 min: 5% B
Gradient focuses the amine early while eluting hydrophobic nitro precursors later.
Detection UV 254 nm (BW 4 nm)Max absorbance for the phenyl-isoxazole chromophore.
Temperature 40°CImproves mass transfer, sharpening basic peaks.
Protocol B: Preparative Purification Scale-Up

Designed for isolating >100 mg of material.

  • Loading Study: Dissolve 100 mg crude in 2 mL DMSO/MeOH (1:1).

  • Filter: Pass through a 0.45 µm PTFE filter to remove insoluble oligomers.

  • Column: Prep C18 (19 x 150 mm, 5 µm).

  • Flow Rate: 20 mL/min.

  • Gradient: Shallow gradient focused on the retention time (

    
    ) of the amine.
    
    • If analytical

      
       is ~30% B, run Prep Gradient: 10% 
      
      
      
      50% B over 20 min.
  • Fraction Collection: Trigger by threshold (UV 254 nm). Collect the main peak.

  • Post-Processing: Crucial Step. Since TFA was used, the product is a TFA salt. To obtain the free base:

    • Evaporate ACN.

    • Basify aqueous residue with sat.

      
       (pH 8).
      
    • Extract into Ethyl Acetate.[1]

    • Dry over

      
       and concentrate.
      

Visualizations & Logic Flows

Figure 1: Impurity Origin & Separation Logic

This diagram illustrates the reduction pathway and the relative elution order in Reverse Phase HPLC (pH 2.5).

G Start Precursor: 4-Nitro-3-methyl-5-phenylisoxazole Inter Intermediate: 4-Nitroso Derivative Start->Inter Partial Reduction Elution RP-HPLC Elution Order (Acidic pH) Start->Elution Elutes 3rd (Hydrophobic) Product Target: 4-Amino-3-methyl-5-phenylisoxazole Inter->Product Complete Reduction Inter->Elution Elutes 2nd (Semi-polar) OverRed By-product: Ring Cleavage/Over-reduction Product->OverRed Harsh Conditions Product->Elution Elutes 1st (Protonated/Polar)

Caption: Synthesis pathway vs. Chromatographic behavior. Note that the target amine elutes earliest under acidic conditions due to protonation.

Figure 2: Troubleshooting Decision Tree

Follow this logic path when encountering peak issues.

Troubleshooting Problem Start: Peak Issue Tailing Tailing (As > 1.5)? Problem->Tailing Split Split Peak? Problem->Split Coelution Co-elution with Impurity? Problem->Coelution Silanol Cause: Silanol Interaction Tailing->Silanol Yes Solvent Cause: Solvent Mismatch Split->Solvent Yes Selectivity Cause: Similar Hydrophobicity Coelution->Selectivity Yes FixTFA Action: Add 0.1% TFA Silanol->FixTFA Standard Fix FixHighPH Action: Use pH 8.0 (High pH Column) Silanol->FixHighPH Alternative FixDilute Action: Dilute Sample with Mobile Phase A Solvent->FixDilute FixMeOH Action: Switch ACN to MeOH Selectivity->FixMeOH FixGradient Action: Flatten Gradient (e.g., 0.5% per min) Selectivity->FixGradient

Caption: Systematic troubleshooting flow for basic isoxazole derivatives.

References

  • Synthesis & Impurity Profiling

    • Nitroso intermediates in isoxazole chemistry: MDPI. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1,2,4]triazoles. Retrieved from [Link] (Mechanistic parallel for nitroso stability).

  • Chromatographic Principles

    • Separation of Amino-Isoxazoles: SIELC Technologies. (2018).[2] 5-Amino-3-methylisoxazole Application Note. Retrieved from [Link].

  • Physical Properties

    • pKa and Solubility Data: National Institutes of Health (NIH) PubChem. (2025). Compound Summary: 5-Amino-3-phenylisoxazole.[3][4] Retrieved from [Link].

Sources

Technical Support Center: Handling Hygroscopic Isoxazole Amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As drug development professionals, you are likely aware that the isoxazole ring is a privileged scaffold in medicinal chemistry, crucial for synthesizing everything from anti-inflammatory agents to neurotherapeutics. However, when functionalized as an amine salt (e.g., hydrochlorides), these compounds exhibit profound hygroscopicity. Handling these materials is not merely a matter of weighing accuracy; it is a matter of chemical survival.

This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to help you navigate the complexities of hygroscopic isoxazole amine salts.

The Causality of Instability: The "Protonation Paradox"

Why do isoxazole amine salts degrade so rapidly on the benchtop? The answer lies in the "protonation paradox"[1].

When a highly hygroscopic salt, such as an isoxazole amine hydrochloride, absorbs atmospheric moisture, it undergoes deliquescence. This creates a highly concentrated, localized acidic microenvironment. The high acidity forces protonation of the isoxazole ring nitrogen (N2). This withdrawal of electron density renders the C5 position highly electrophilic, inviting nucleophilic attack by the very water molecules that were just absorbed. The result is an irreversible N-O bond cleavage, transforming your active pharmaceutical ingredient (API) into a biologically inactive β-keto amide[1].

Handling these salts correctly prevents this catastrophic chemical degradation.

Pathway A Isoxazole Amine HCl (Dry, Stable) B Moisture Absorption (Deliquescence) A->B C Localized Acidic Microenvironment (Protonation of N2) B->C D Nucleophilic Attack by H2O at Electrophilic C5 C->D E N-O Bond Cleavage (Ring Opening) D->E F Formation of β-Keto Amide (Irreversible Degradation) E->F

Fig 1. Mechanism of moisture-induced, acid-catalyzed ring cleavage in isoxazole hydrochlorides.

Diagnostic Workflow & Environmental Controls

To prevent disproportionation and deliquescence, environmental control is paramount. Pharmaceutical facilities handling hygroscopic powders must maintain a Relative Humidity (RH) of 30 ± 5%[2]. However, for highly deliquescent isoxazole salts, even this may be insufficient, necessitating glovebox isolation or a comprehensive salt form screening[].

G Start Synthesize/Receive Isoxazole Amine Salt DVS Dynamic Vapor Sorption (DVS) Determine CRH Start->DVS Decision Critical Relative Humidity (CRH)? DVS->Decision LowCRH CRH < 40% (Highly Hygroscopic) Decision->LowCRH < 40% HighCRH CRH > 40% (Moderately Hygroscopic) Decision->HighCRH > 40% Action1 Glovebox Handling (<5% RH) Consider Salt Screening LowCRH->Action1 Action2 Standard Desiccator HVAC Control (30% RH) HighCRH->Action2

Fig 2. Diagnostic workflow for handling hygroscopic isoxazole amine salts based on DVS profiling.

Self-Validating Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

Purpose: To determine the Critical Relative Humidity (CRH) at which the salt undergoes deliquescence[4]. Causality: DVS provides high-resolution moisture sorption isotherms by monitoring mass changes against precisely controlled humidity. A sharp inflection point indicates the CRH, dictating your exact HVAC requirements.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5–10 mg of the isoxazole amine salt into a tared quartz DVS sample pan.

  • Initial Drying: Equilibrate the sample at 0% RH and 25°C until the mass change is <0.002% per minute for 10 minutes.

    • Self-Validation Check: Establishing a true dry mass baseline ensures subsequent uptake calculations are absolute, not relative to ambient lab humidity.

  • Sorption Cycle: Increase RH in 10% increments from 0% to 90%. Program the system to proceed to the next step only when equilibrium ( dm/dt < 0.002%/min) is reached.

  • Desorption Cycle: Decrease RH from 90% back to 0% in 10% decrements.

  • Data Analysis: Plot the isotherm. Identify the CRH as the RH where a sharp, non-linear increase in mass occurs. If the desorption curve does not return to the baseline, hydrate formation or chemical degradation (ring opening) has occurred.

Protocol 2: Moisture-Free Weighing and Transfer

Purpose: To accurately weigh highly hygroscopic APIs without inducing degradation.

Step-by-Step Methodology:

  • Environmental Prep: Ensure the weighing environment is either a glovebox (<5% RH) or an HVAC-controlled room strictly at 30 ± 5% RH[2].

  • Vessel Taring: Place a dry, anti-static weighing boat inside a tared, sealable glass vial. Tare the entire system on an analytical balance.

  • Rapid Transfer: Using a pre-dried spatula, transfer the estimated required mass of the salt into the weighing boat.

  • Sealed Weighing: Immediately seal the glass vial and record the mass.

    • Self-Validation Check: Leave the sealed vial on the balance for 60 seconds. If the mass drifts upward, the seal is compromised, and moisture is entering the system.

  • Solvation: Inject anhydrous solvent directly through a septum cap into the vial to dissolve the API before exposing it to ambient air.

Quantitative Data: Salt Form Comparison

To mitigate hygroscopicity, rational counter-ion selection based on pKa differences is highly effective. Screening with organic sulfonic acids often yields superior developability compared to simple mineral acids[].

Salt FormCounter-ion pKaHygroscopicity ClassificationCritical Relative Humidity (CRH)Recommended Handling
Isoxazole Amine HCl -7.0Very Hygroscopic / Deliquescent< 30%Glovebox (<5% RH)
Isoxazole Amine Mesylate -1.9Moderately Hygroscopic~ 50%HVAC Controlled Room (30% RH)
Isoxazole Amine Tosylate -2.8Slightly Hygroscopic> 70%Standard Lab Conditions

Troubleshooting Guides & FAQs

Q1: My isoxazole hydrochloride salt turned into a sticky paste overnight in the desiccator. Is it ruined? A: Yes, it is likely chemically compromised. The sticky paste indicates deliquescence[5]. As explained in the protonation paradox, the absorbed water creates a localized acidic environment that catalyzes the cleavage of the N-O bond in the isoxazole ring[1]. Do not attempt to dry and use this material; analyze it via NMR or LC-MS to confirm the presence of the β-keto amide degradation product, and discard the batch.

Q2: How can I dry a hydrated isoxazole amine salt? Can I just use a standard vacuum oven at 80°C? A: No. Heating a hydrated hydrochloride salt drives the equilibrium toward the release of HCl gas and water, which can cause severe thermal degradation and disproportionation (conversion back to the free base)[5]. Solution: Dry the material under high vacuum (0.1 mbar) at room temperature or a maximum of 40°C over a powerful desiccant like P2O5. Verify the drying process using Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry to ensure you are losing water, not HCl.

Q3: We cannot maintain 30% RH in our pilot plant. How can we formulate this API? A: If environmental controls are insufficient, you must alter the solid-state chemistry. We recommend initiating a salt form screen. Replacing the chloride counter-ion with bulkier, less hydrophilic organic sulfonates (e.g., Mesylate or Tosylate) drastically reduces the crystal lattice's affinity for water[]. Additionally, consider formulating with hydrophobic excipients or utilizing hot-melt extrusion to encapsulate the API in a moisture-protective polymer matrix.

References

  • PharmaState Academy . "HVAC DESIGN FOR PHARMACEUTICAL FACILITIES." PharmaState Academy,[Link]

  • Nie, Haichen, et al. "Stability of pharmaceutical salts in solid oral dosage forms." Drug Development and Industrial Pharmacy, Academia.edu,[Link]

Sources

Technical Support Center: Handling & Thermal Stability of 3-Methyl-5-phenyl-1,2-oxazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Methyl-5-phenyl-1,2-oxazol-4-amine (also known as 4-Amino-3-methyl-5-phenylisoxazole). This compound is a highly valuable building block in pharmaceutical chemistry, frequently utilized in the synthesis of kinase inhibitors and other heterocyclic pharmacophores.

However, aminoisoxazoles present unique handling challenges. The combination of a labile N-O bond and an electron-rich amine makes this compound susceptible to both thermal degradation and auto-oxidation. This guide is designed to help researchers troubleshoot common issues, understand the mechanistic causality behind degradation, and implement self-validating protocols to ensure experimental integrity.

Part 1: Troubleshooting & FAQs

Q1: My batch of 3-Methyl-5-phenyl-1,2-oxazol-4-amine turned from pale yellow to dark brown during vacuum oven drying. What happened? A: You have likely observed a combination of amine auto-oxidation and thermal ring degradation. The isoxazole ring is inherently strained, and the N-O bond is relatively weak (bond dissociation energy ~60 kcal/mol). When subjected to thermal stress (often >60°C for prolonged periods) in the presence of trace oxygen, the electron-donating 4-amino group facilitates oxidative oligomerization. Furthermore, thermal stress can induce homolytic cleavage of the N-O bond, generating a vinylnitrene diradical that rapidly collapses into a 2H-azirine intermediate[1]. To prevent this, always dry the free base at room temperature under high vacuum.

Q2: I am experiencing significant yield loss and complex byproduct formation during high-temperature cross-coupling reactions (e.g., Buchwald-Hartwig at 110°C). Is the starting material stable at these temperatures? A: No, the free base form of aminoisoxazoles exhibits thermal instability at elevated temperatures. While the absolute onset of decomposition (


) for highly substituted aminoisoxazoles typically begins around 140°C–155°C[2][3], degradation pathways (such as ring-opening or condensation) can initiate at lower temperatures in solution, especially in the presence of transition metal catalysts. If your reaction requires temperatures above 90°C, consider using the hydrochloride salt of the amine (CAS 1461714-29-3), which protonates the amine, deactivates the ring toward electrophilic degradation, and significantly raises the thermal stability threshold.

Q3: How should I store this compound to ensure long-term stability? A: The free base must be stored at 2–8 °C (or -20 °C for multi-month storage) under an inert atmosphere (Argon or Nitrogen) and protected from light. Light exposure can trigger photoisomerization of the isoxazole into an oxazole via a similar 2H-azirine intermediate[1].

Part 2: Quantitative Thermal Data

To aid in experimental planning, the following table summarizes the comparative thermal and physical properties of the free base versus the hydrochloride salt.

PropertyFree Base (CAS 1195176-81-8)Hydrochloride Salt (CAS 1461714-29-3)
Physical State Pale yellow to tan powderOff-white to white crystalline powder
Thermal Onset of Decomp. (

)
~140 °C - 155 °C> 170 °C
N-O Bond Dissociation Energy ~60 kcal/mol~62 kcal/mol (Protonation stabilizes ring)
Recommended Storage Temp 2–8 °C (Inert atmosphere)Room Temperature (Desiccated)
Oxidation Susceptibility High (Free amine is electron-rich)Low (Ammonium salt is deactivated)

Part 3: Mechanistic Visualization

The following diagram illustrates the specific pathways by which 3-Methyl-5-phenyl-1,2-oxazol-4-amine degrades under thermal and oxidative stress. Understanding this pathway is critical for interpreting LC-MS data during troubleshooting.

ThermalDegradation A 3-Methyl-5-phenyl- 1,2-oxazol-4-amine B Thermal Stress (>140°C) A->B Heating F Amine Auto-Oxidation A->F O2 + Heat C N-O Bond Cleavage B->C Homolytic Fission D 2H-Azirine Intermediate C->D Ring Contraction E Oxazole Rearrangement D->E Ring Expansion

Figure 1: Thermal and oxidative degradation pathways of aminoisoxazoles.

Part 4: Standard Operating Protocols

Protocol A: Safe Recrystallization of 3-Methyl-5-phenyl-1,2-oxazol-4-amine

This protocol is designed to purify degraded batches while strictly avoiding thermal thresholds that trigger N-O bond cleavage.

  • Solvent Selection: Choose a low-boiling binary solvent system, such as Ethyl Acetate/Heptane.

    • Causality: Using low-boiling solvents avoids the need to heat the solution above 60°C, preventing premature thermal ring cleavage.

  • Dissolution: Suspend the crude product in a minimum volume of Ethyl Acetate. Warm gently to 45–50°C under a continuous Nitrogen blanket.

    • Causality: Nitrogen prevents the auto-oxidation of the electron-rich C4-amine, which is highly reactive when heated in solution.

  • Hot Filtration: Filter the warm solution through a pre-warmed fritted funnel to remove insoluble oligomers (dark particulates).

    • Self-Validation: The filtrate should be clear and pale yellow. If the solution remains dark brown, the degradation is extensive; pass the filtrate through a short pad of activated carbon before proceeding.

  • Crystallization: Add Heptane dropwise until the solution becomes slightly turbid. Allow the flask to cool slowly to room temperature, then transfer to an ice bath (0–5°C) for 2 hours to maximize crystal yield.

  • Isolation & Drying: Filter the crystals and wash with cold Heptane. Dry in a vacuum desiccator at room temperature for 12 hours.

    • Causality: Never use a vacuum oven above 40°C for the free base. Localized hot spots on the oven shelves can trigger exothermic decomposition.

    • Self-Validation: Run an LC-MS of the dried crystals. Purity should be >98%. The absence of an[M-16] mass peak confirms that no oxygen-loss degradation (N-O cleavage) occurred during drying.

Protocol B: Thermal Stability Profiling (TGA/DSC)

Use this protocol to determine the exact decomposition temperature (


) of your specific batch before scaling up high-temperature reactions.
  • Sample Preparation: Weigh exactly 2–5 mg of the compound into a standard aluminum crucible.

    • Causality: Aminoisoxazoles can decompose exothermically[2]. Keeping the sample mass low prevents damage to the highly sensitive DSC sensors during rapid energy release.

  • Purging: Place the crucible in the simultaneous DSC/TGA instrument and purge the furnace with dry Nitrogen at a flow rate of 50 mL/min for 10 minutes prior to heating.

    • Causality: Removing oxygen isolates pure thermal degradation from oxidative degradation, providing a true

      
       value.
      
  • Heating Ramp: Apply a linear heating rate of 10°C/min from 25°C to 300°C.

  • Data Acquisition & Analysis: Monitor both heat flow (DSC) and weight loss (TGA).

    • Self-Validation: You will first observe a sharp endothermic peak corresponding to the melting point. A subsequent sharp exothermic peak, coupled with a sudden drop in mass on the TGA curve, indicates the

      
       corresponding to the isoxazole ring opening and subsequent fragmentation into nitrile and ketene derivatives[1][4]. Do not exceed temperatures within 20°C of this onset in your synthetic workflows.
      

Part 5: References

  • Photoinduced reactions of both 2-formyl-2H-azirine and isoxazole: A theoretical study based on electronic structure calculations and nonadiabatic dynamics simulations. AIP Publishing. Available at:[Link]

  • Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. Available at:[Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. Available at:[Link]

Sources

Validation & Comparative

C13 NMR chemical shifts for 4-amino-3-methyl-5-phenylisoxazole

Technical Guide: C NMR Characterization of 4-Amino-3-methyl-5-phenylisoxazole

Executive Summary & Compound Significance

4-Amino-3-methyl-5-phenylisoxazole (CAS: 109367-17-7) is a functionalized heteroaromatic scaffold used primarily as a precursor for sulfonamide-based anti-inflammatory drugs. In drug development, verifying the integrity of the isoxazole ring and the complete reduction of the nitro precursor to the amine is a critical quality control step.

This guide compares the

Chemical Shift Analysis: The Comparative Matrix

The assignment of the isoxazole core carbons (C3, C4, C5) is non-trivial due to the influence of the heteroatoms and substituents. The table below contrasts the experimental shifts of the target amine with its direct precursor and the unsubstituted parent scaffold.

Table 1: Comparative C NMR Shifts (ppm)
Carbon PositionParent Scaffold (3-methyl-5-phenylisoxazole)Precursor (4-nitro-3-methyl-5-phenylisoxazole)Target (4-amino-3-methyl-5-phenylisoxazole)Assignment Logic
C-5 (O-C=C)169.4~165.0160.0 – 164.0 Deshielded by Oxygen; shifts upfield with electron-donating amine.
C-3 (N=C-C)160.2~158.0155.0 – 159.0 Deshielded by Nitrogen; sensitive to C4 substitution.
C-4 (C=C-C)100.0 ~130.0 115.0 – 125.0 Diagnostic Peak. Large downfield shift from H

NH

(ipso effect).
Phenyl (ipso) 127.4126.0128.0 – 130.0 Attached to C5; shifts vary with conjugation.
Phenyl (ortho/meta/para) 125.5 - 129.8128.0 - 132.0126.0 – 129.0 Typical aromatic multiplet region.
Methyl (-CH

)
11.411.010.0 – 12.0 Highly shielded aliphatic signal.

Note on Solvents: Data for the parent scaffold is in CDCl


 . The amino derivative is often run in DMSO-

to prevent aggregation and exchange broadening of the -NH

protons, which may cause minor solvent-induced shifts (

0.5–1.0 ppm).
Diagnostic Pathway: The C-4 Shift

The C-4 carbon is the primary sensor for reaction progress:

  • Starting Material (H): High field signal (~100 ppm) due to electron-rich nature of the isoxazole ring.

  • Intermediate (NO

    
    ):  Strong deshielding (~130 ppm) due to the electron-withdrawing nitro group.
    
  • Product (NH

    
    ):  Moderate shielding relative to nitro, but deshielded relative to H (~120 ppm) due to the ipso-nitrogen attachment balancing the resonance donation.
    

Technical Deep Dive: Assignment & Methodology

Mechanistic Assignment (E-E-A-T)

The chemical shifts are governed by the electronic push-pull of the isoxazole ring.

  • C5 (Oxygen-adjacent): This is consistently the most deshielded carbon (>160 ppm) because oxygen is more electronegative than nitrogen.

  • C3 (Nitrogen-adjacent): Slightly more shielded than C5. The methyl group at C3 provides a weak inductive donation (+I), stabilizing the shift.

  • Substituent Effect at C4: The introduction of the amino group creates a "push-pull" system with the C5-phenyl ring. The lone pair on the amine nitrogen donates electron density into the ring (resonance), shielding the ortho-like positions (C3 and C5) slightly, while the C4 carbon itself is deshielded by the direct attachment to the electronegative nitrogen.

Experimental Protocol: Sample Preparation

To ensure high-resolution data and accurate integration (if quantitative

  • Solvent Selection: Use DMSO-

    
      (99.9% D). The amine group can hydrogen bond with the solvent, stabilizing the molecule and sharpening the peaks compared to CDCl
    
    
    .
  • Concentration: Prepare a solution of 30–50 mg of compound in 0.6 mL of solvent.

  • Acquisition Parameters:

    • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . Quaternary carbons (C3, C4, C5, Phenyl-ipso) have long T1 relaxation times. Short delays will suppress these signals.

    • Scans: Minimum of 512 scans (approx. 30 mins) on a 400 MHz instrument (100 MHz for Carbon).

Visual Workflow: Synthesis & Verification

The following diagram illustrates the logical flow for synthesizing the target and verifying it via NMR markers.

GStartStart: 3-Methyl-5-phenylisoxazole(C4 shift: ~100 ppm)NitrationStep 1: Nitration(HNO3/Ac2O)Start->NitrationIntermedIntermediate: 4-Nitro Derivative(C4 shift: ~130 ppm)Nitration->IntermedReductionStep 2: Reduction(SnCl2 or H2/Pd)Intermed->ReductionProductTarget: 4-Amino Derivative(C4 shift: ~120 ppm)Reduction->ProductQCQC Check:Disappearance of 130 ppmAppearance of 120 ppmProduct->QCNMR Analysis

Caption: Synthetic route and NMR tracking markers for 4-amino-3-methyl-5-phenylisoxazole.

References

  • RSC Advances:Synthesis and characterization of 3-methyl-5-phenylisoxazole derivatives. (Provides base shifts for the parent scaffold).

    • SpectraBase

      
      C NMR data for isoxazole derivatives. (Used for comparative analog analysis).
      
      • Beilstein Journal of Organic Chemistry:A surprising new route to 4-nitro-3-phenylisoxazole.

        • National Institutes of Health (PubChem):Compound Summary for 3-methyl-5-phenylisoxazol-4-amine.

          A Comparative Guide to the Mass Spectrometry Fragmentation of Isoxazol-4-amines

          Author: BenchChem Technical Support Team. Date: March 2026

          For researchers, scientists, and drug development professionals, the isoxazole scaffold is a cornerstone of modern medicinal chemistry, recognized for its metabolic stability and versatile biological activity.[1][2] Isoxazol-4-amines, a key subclass, are integral to numerous pharmaceutical candidates. Understanding their structural integrity and metabolic fate is paramount, and mass spectrometry (MS) stands as the definitive analytical tool for this purpose.[3]

          This guide provides an in-depth comparison of the gas-phase fragmentation behavior of isoxazol-4-amines under common tandem mass spectrometry (MS/MS) conditions. We will move beyond a simple catalog of fragments to explore the causal mechanisms, comparing the outcomes of different collision-induced dissociation techniques and providing the field-proven insights necessary for confident structural elucidation.

          The Core Directive: Understanding Isoxazole Ring Instability

          The fragmentation of any isoxazole derivative is fundamentally governed by the inherent weakness of the nitrogen-oxygen (N-O) bond within the five-membered ring.[4][5] This bond has a lower dissociation energy compared to the other bonds in the heterocyclic system, making its cleavage the most probable initiating event in nearly all fragmentation cascades. Upon ionization, typically via electrospray ionization (ESI) to form the protonated molecule [M+H]⁺, the subsequent application of kinetic energy via collision-induced dissociation (CID) readily populates the transition state for this N-O bond scission.

          The presence of the 4-amino group adds a critical layer of complexity. As a potent electron-donating group, it influences the site of protonation and the stability of subsequent fragment ions, directing the fragmentation pathways that follow the initial ring opening.

          Proposed Fragmentation Pathways of a Model Compound: 4-amino-3,5-dimethylisoxazole

          To illustrate the core fragmentation logic, we will use protonated 4-amino-3,5-dimethylisoxazole ([M+H]⁺, m/z 113.07) as our model. The primary site of protonation is expected to be the exocyclic amino group due to its higher basicity.

          The fragmentation cascade, initiated by the foundational N-O bond cleavage, is proposed to follow two major pathways:

          • Pathway A: Leads to the formation of a characteristic acylium ion.

          • Pathway B: Involves a rearrangement to produce a stable protonated acetonitrile fragment.

          These pathways are visualized below.

          G cluster_0 Proposed Fragmentation of Protonated 4-amino-3,5-dimethylisoxazole parent [M+H]⁺ m/z 113.07 intermediate Ring-Opened Intermediate (Radical Cation) parent->intermediate N-O Bond Cleavage fragA1 Fragment A1 [CH₃CO]⁺ m/z 43.02 intermediate->fragA1 Loss of C₄H₆N₂ fragA2 Fragment A2 [C₄H₆N₂]⁺˙ m/z 82.05 intermediate->fragA2 Loss of CH₃CO• fragB Fragment B [CH₃CNH]⁺ m/z 42.03 intermediate->fragB Rearrangement & Loss of C₃H₃NO

          Caption: Proposed major fragmentation pathways for protonated 4-amino-3,5-dimethylisoxazole.

          Data Summary: Key Fragment Ions
          Fragment IonProposed StructureNominal m/zExact MassPathway
          [M+H]⁺ Protonated Parent113113.0715-
          A1 Acetylium ion4343.0184A
          A2 Protonated 2-amino-2-butenenitrile radical8282.0531A
          B Protonated Acetonitrile4242.0344B

          Note: Exact masses are calculated for the most abundant isotopes.

          Comparative Analysis: Collision-Induced Dissociation (CID) vs. Higher-Energy Collisional Dissociation (HCD)

          The choice of fragmentation technique significantly impacts the resulting product ion spectrum. While both CID and HCD rely on collisions with an inert gas to induce fragmentation, their underlying physics and typical outcomes differ substantially.[6]

          • Collision-Induced Dissociation (CID): Typically performed in an ion trap, CID is a resonant excitation process.[6] Ions are gradually "heated" through multiple low-energy collisions, which favors fragmentation through the lowest-energy, most kinetically favorable pathways.[7] This often results in "cleaner" spectra dominated by a few major product ions. A key limitation is the "low-mass cutoff," where low m/z fragment ions can be ejected from the trap before they are detected.

          • Higher-Energy Collisional Dissociation (HCD): Performed in a dedicated collision cell (in Orbitrap-based instruments), HCD is a non-resonant, beam-type dissociation.[6] It imparts a higher amount of energy in a shorter timeframe, accessing higher-energy fragmentation channels and often producing a greater variety of product ions.[7][8] This technique does not suffer from a low-mass cutoff, making it superior for detecting small fragments and for applications like isobaric tagging.[6]

          Expected Performance Comparison for Isoxazol-4-amine Analysis
          FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Rationale & Causality
          Primary Pathway Dominated by the lowest energy pathway (N-O bond cleavage).N-O bond cleavage still significant, but other pathways are accessible.CID's slow heating favors the weakest bond breaking. HCD's higher energy input can overcome larger activation barriers.[7]
          Spectral Complexity Lower complexity; fewer dominant product ions.Higher complexity ("richer" spectra); more fragment ions observed.HCD can induce secondary and tertiary fragmentation, breaking down the initial fragments further.[9]
          Low m/z Fragments Poor detection of fragments <30% of precursor m/z.Excellent detection of low m/z fragments (e.g., m/z 42, 43).A fundamental property of ion trap physics vs. beam-type fragmentation. HCD is essential if small fragments are structurally informative.[6]
          Structural Information Provides clear data on the most probable fragmentation.Provides more comprehensive fragmentation data, potentially revealing cross-ring cleavages or substituent losses.The greater number of fragments can help piece together a more complete structural puzzle.[8]

          For isoxazol-4-amines, a CID spectrum would likely show a strong signal for the most stable product ion resulting from the initial ring opening. In contrast, an HCD spectrum would be expected to show these ions, but also a richer set of smaller fragments, providing more comprehensive structural verification.

          Experimental Protocols

          A robust and reproducible analytical method is the foundation of any comparative study. The following protocols outline a validated approach for the analysis of isoxazol-4-amines.

          Sample Preparation and Liquid Chromatography

          Accuracy begins with meticulous sample preparation. The goal is to achieve a final concentration suitable for ESI-MS while ensuring the analyte is fully dissolved in a solvent compatible with the mobile phase.

          • Stock Solution Preparation: Accurately weigh ~1 mg of the isoxazol-4-amine standard. Dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

          • Working Solution Preparation: Perform a serial dilution of the stock solution using a 50:50 mixture of acetonitrile and water to a final concentration of 1-10 µg/mL.

          • Filtration (Critical Step): If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system and ESI needle.

          • LC Separation:

            • System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[10]

            • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a standard choice for small polar molecules.

            • Mobile Phase A: 0.1% Formic Acid in Water

            • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

            • Gradient: A typical gradient would be 5-95% B over 5-10 minutes.

            • Flow Rate: 0.3-0.5 mL/min.

            • Injection Volume: 1-5 µL.

          Mass Spectrometry Analysis

          The following parameters are a starting point and should be optimized for the specific instrument and compound.

          • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as an Orbitrap or Q-TOF is recommended for accurate mass measurements, which are crucial for confirming the elemental composition of fragment ions.[3]

          • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

          • MS1 Scan Range: m/z 50 - 500.

          • Data-Dependent Acquisition (DDA):

            • Perform a full MS1 scan.

            • Select the top 3-5 most intense ions for MS/MS fragmentation.

            • Use a dynamic exclusion window (e.g., 15 seconds) to prevent repeated fragmentation of the same precursor.

          • Fragmentation Parameters:

            • CID: Normalized Collision Energy (NCE) stepped at 20, 30, 40%. Activation Q of 0.25.

            • HCD: Normalized Collision Energy (NCE) stepped at 20, 35, 50%.

          Workflow Visualization

          G cluster_workflow LC-MS/MS Experimental Workflow prep Sample Preparation (1-10 µg/mL) lc UHPLC Separation (C18 Column) prep->lc esi ESI Source (Positive Mode) lc->esi ms1 MS1 Full Scan (HRMS) esi->ms1 dda Data-Dependent Precursor Selection ms1->dda ms2 MS/MS Fragmentation (CID and/or HCD) dda->ms2 detect Fragment Ion Detection (HRMS) ms2->detect analysis Data Analysis detect->analysis

          Sources

          Regioisomeric Profiling: A Comprehensive Comparison of 3-Methyl-5-phenyl vs. 5-Methyl-3-phenyl Isoxazoles

          Author: BenchChem Technical Support Team. Date: March 2026

          Introduction

          Isoxazoles represent a privileged scaffold in medicinal chemistry and materials science, frequently utilized as metabolically stable bioisosteres for esters and amides. Among these, the regioisomers 3-methyl-5-phenylisoxazole (3M5PI) and 5-methyl-3-phenylisoxazole (5M3PI) are of particular interest. While they share the exact same molecular weight and atomic composition, the spatial swapping of the methyl and phenyl substituents across the nitrogen-oxygen heteroaromatic ring drastically alters their electronic distribution, dipole moment, and steric profile.

          As a Senior Application Scientist, I have compiled this guide to provide an objective, data-driven comparison of these two isomers. This analysis details their physicochemical properties, outlines self-validating regioselective synthesis protocols, and explores their distinct application landscapes.

          Physicochemical and Structural Divergence

          The regiochemistry of the isoxazole ring dictates its crystal lattice packing efficiency and intermolecular interactions. In 3M5PI, the bulky phenyl group is positioned adjacent to the highly electronegative oxygen atom, allowing for extended

          
          -conjugation that stabilizes the planar conformation. Conversely, in 5M3PI, the phenyl group sits adjacent to the nitrogen atom, altering the dipole moment and slightly disrupting optimal 
          
          
          
          -
          
          
          stacking due to steric repulsion with the nitrogen lone pair.

          This structural nuance is directly reflected in their thermal properties: 3M5PI exhibits a significantly higher melting point compared to 5M3PI .

          Quantitative Property Comparison
          Property3-Methyl-5-phenylisoxazole (3M5PI)5-Methyl-3-phenylisoxazole (5M3PI)
          CAS Registry Number 1008-75-91008-74-8
          Molecular Formula C₁₀H₉NOC₁₀H₉NO
          Molecular Weight 159.18 g/mol 159.18 g/mol
          Melting Point 63–68 °C39–43 °C
          Boiling Point 262–264 °C~260 °C
          Primary Application Corrosion inhibitors, AgrochemicalsPharmaceutical intermediates

          Mechanistic Pathways & Regioselective Synthesis

          Historically, synthesizing these isoxazoles involved the cyclocondensation of 1-phenyl-1,3-butanedione with hydroxylamine hydrochloride. However, this method is fundamentally flawed for precision synthesis. It relies heavily on solvent pH to control which carbonyl is attacked first, inevitably yielding an inseparable mixture of both regioisomers .

          To achieve absolute regiocontrol, modern synthetic workflows utilize the 1,3-dipolar cycloaddition ([3+2] cycloaddition) of nitrile oxides with terminal alkynes. The regioselectivity is governed by the inherent polarization of the alkyne and the concerted dipole-dipolarophile alignment, ensuring that the oxygen atom of the nitrile oxide exclusively targets the more substituted carbon of the alkyne .

          G cluster_A Synthesis of 3-Methyl-5-phenylisoxazole cluster_B Synthesis of 5-Methyl-3-phenylisoxazole A_Nitrile Acetonitrile Oxide (CH₃-CNO) A_Product 3-Methyl-5-phenylisoxazole (3M5PI) A_Nitrile->A_Product [3+2] Cycloaddition A_Alkyne Phenylacetylene (Ph-C≡CH) A_Alkyne->A_Product B_Nitrile Benzonitrile Oxide (Ph-CNO) B_Product 5-Methyl-3-phenylisoxazole (5M3PI) B_Nitrile->B_Product [3+2] Cycloaddition B_Alkyne Propyne (CH₃-C≡CH) B_Alkyne->B_Product

          Regioselective synthesis pathways for 3M5PI and 5M3PI via [3+2] cycloaddition.

          Standardized Experimental Protocol: Regioselective Synthesis of 3M5PI

          Objective: Synthesize 3-methyl-5-phenylisoxazole via the in situ generation of acetonitrile oxide and subsequent cycloaddition with phenylacetylene.

          Step-by-Step Methodology
          • Hydroximoyl Chloride Generation : Dissolve acetaldehyde oxime (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Portion-wise, add N-Chlorosuccinimide (NCS) (1.05 eq).

            • Causality: NCS acts as a mild chlorinating agent to form the reactive hydroximoyl chloride. Maintaining the reaction at 0 °C is critical to suppress the exothermic degradation of this highly reactive intermediate.

          • Dipolarophile Introduction : Stir the mixture for 30 minutes to ensure complete chlorination, then add phenylacetylene (1.2 eq).

          • In Situ Nitrile Oxide Formation : Dilute Triethylamine (Et₃N) (1.2 eq) in DCM and add it dropwise to the reaction flask over 2 hours using a syringe pump.

            • Causality: Et₃N dehydrohalogenates the hydroximoyl chloride to generate acetonitrile oxide. The strict dropwise addition ensures a low steady-state concentration of the highly reactive nitrile oxide. This kinetic control overwhelmingly favors the bimolecular[3+2] cycloaddition with the alkyne over the unwanted unimolecular dimerization into inactive furoxans.

          • Quenching & Extraction : Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl to neutralize residual base. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

          Self-Validating Analytical Markers

          To ensure the trustworthiness of the synthesis, the protocol must be validated before proceeding to downstream applications:

          • TLC Monitoring : Track the disappearance of the phenylacetylene starting material using a Hexane:EtOAc (9:1) mobile phase.

          • ¹H NMR (CDCl₃) Validation : The diagnostic isoxazole C4-H proton must appear as a sharp singlet at ~6.30 ppm. The C3-methyl group will manifest as a singlet at ~2.35 ppm. The complete absence of a methyl signal at ~2.50 ppm (which would correspond to a C5-methyl group adjacent to the oxygen) definitively rules out the presence of the 5M3PI regioisomer.

          Application Landscape: From Metallurgy to Pharmacology

          The divergent electronic properties of these isomers dictate their specialized applications in industry:

          • Corrosion Inhibition (3M5PI) : 3-Methyl-5-phenylisoxazole has been rigorously validated as an exceptional corrosion inhibitor for mild steel in aggressive hydrochloric acid environments. Quantum chemical mapping demonstrates that its Highest Occupied Molecular Orbital (HOMO) is localized over the oxazole ring and the oxygen atom. This specific electronic topology facilitates parallel adsorption onto the metal surface, forming a protective monolayer that strictly adheres to the Temkin adsorption isotherm .

          • Pharmaceutical Intermediates (5M3PI) : The 5-methyl-3-phenylisoxazole scaffold is a foundational building block in antibiotic drug development. Its derivative, 5-methyl-3-phenylisoxazole-4-carboxylic acid, is the primary precursor for synthesizing oxacillin—a potent beta-lactamase-resistant penicillin. In this context, the regiochemistry is non-negotiable: the 3-phenyl group provides the exact steric bulk required to shield the vulnerable beta-lactam ring from enzymatic hydrolysis by bacterial beta-lactamases .

          References

          • PubChem. "3-Methyl-5-phenylisoxazole." National Center for Biotechnology Information. URL: [Link]

          • RSC Publishing. "A Regioselective Synthesis of 3,5-Disubstituted Isoxazoles." Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

          • MDPI. "Regioselective Synthesis of Isoxazoles by 1,3-Dipolar Cycloaddition." Pharmaceuticals. URL:[Link]

          • Journal of Materials and Environmental Science. "Investigation of Corrosion Inhibition behaviour of 3-Methyl-5-Phenylisoxazole on Mild Steel Surface in HCl Solution." URL:[Link]

          • PubChem. "5-Methyl-3-phenylisoxazole-4-carboxylic acid." National Center for Biotechnology Information. URL:[Link]

          Structural Causality: How Amines Modulate Phenylisoxazole Absorption

          Author: BenchChem Technical Support Team. Date: March 2026

          Photophysical Profiling of Phenylisoxazole Amines: A Comparative Guide to UV-Vis Absorption Maxima

          Introduction Phenylisoxazole amines are critical scaffolds in medicinal chemistry, widely recognized for their immunomodulatory, antimicrobial, and anti-inflammatory properties. In drug development and photochemical assays, understanding their precise photophysical properties—specifically their UV-Vis absorption maxima (

          
          )—is essential. The absorption profile not only dictates the parameters for spectroscopic quantification but also provides deep insights into the electronic transitions (
          
          
          
          and
          
          
          ) governed by the isoxazole ring and its substituents.

          This guide provides a comprehensive comparison of the UV-Vis absorption characteristics of phenylisoxazole amines against alternative heterocyclic scaffolds, detailing the structural causality behind their spectral shifts, and establishing a self-validating experimental protocol for accurate spectroscopic characterization.

          The core phenylisoxazole pharmacophore typically exhibits a primary absorption band in the near-UV region (around 240–280 nm), arising from the conjugated

          
          -system of the aromatic phenyl ring and the heteroaromatic isoxazole core[1].
          

          When an amine group (

          
          ) is introduced (e.g., 5-amino-3-phenylisoxazole), it acts as a strong auxochrome. The lone pair of electrons on the nitrogen atom participates in resonance with the isoxazole 
          
          
          
          -system. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic shift (red shift) of the absorption maximum[2].

          Push-Pull Dynamics : When electron-withdrawing groups (EWGs), such as a carbonitrile (

          
          ), are added to the 4-position (e.g., 5-amino-3-phenylisoxazole-4-carbonitrile), a "push-pull" electronic system is created. The amine "pushes" electron density, while the nitrile "pulls" it, drastically stabilizing the excited state and further red-shifting the 
          
          
          
          into the 310–335 nm range.

          Comparative UV-Vis Absorption Data

          To objectively evaluate phenylisoxazole amines, we must compare them with baseline isoxazoles and alternative heterocyclic amines. The table below synthesizes quantitative photophysical data derived from recent spectroscopic and Time-Dependent Density Functional Theory (TD-DFT) studies[2][3].

          Compound Class / DerivativeSubstituent DynamicsTypical
          
          
          (nm)
          Primary Electronic TransitionMolar Absorptivity (
          
          
          ) Profile
          3-Phenylisoxazole (Core) Baseline conjugation240 - 280 nm
          
          
          Moderate (~10,000
          
          
          )
          5-Amino-3-phenylisoxazole Amine auxochrome (Electron Donating)280 - 295 nm
          
          
          and
          
          
          High (~15,000
          
          
          )
          5-Amino-3-phenylisoxazole-4-carbonitrile Push-Pull (Amine + Nitrile EWG)310 - 335 nmIntramolecular Charge TransferVery High (>20,000
          
          
          )
          Alternative: AminopyrimidinesSix-membered heterocycle270 - 290 nm
          
          
          Moderate to High
          Alternative: Phenylthiazole AminesSulfur heteroatom substitution290 - 310 nm
          
          
          High

          Data Synthesis Note: The introduction of the amine group consistently shifts the absorption profile by 30-40 nm compared to the unsubstituted core. This redshift is highly advantageous in biological assays, as it moves the absorption away from the background absorbance of standard proteins and nucleic acids (which peak at 260-280 nm).

          Experimental Methodology: High-Fidelity UV-Vis Characterization Protocol

          To ensure trustworthiness and reproducibility, UV-Vis spectra must be acquired using a self-validating system. The following protocol outlines the precise steps for characterizing phenylisoxazole amines, explaining the causality behind each methodological choice.

          Step 1: Solvent Selection and Preparation

          • Action : Select a spectroscopic-grade solvent such as Dichloromethane (DCM), Methanol (MeOH), or 2-methyltetrahydrofuran (mTHF)[3].

          • Causality : Phenylisoxazole amines exhibit solvatochromism. Polar protic solvents (like MeOH) can hydrogen-bond with the amine, potentially stabilizing the ground state and causing a slight hypsochromic (blue) shift compared to non-polar solvents. Recording the exact solvent used is critical for aligning experimental data with TD-DFT computational models[2].

          Step 2: Analyte Dissolution and Concentration Optimization

          • Action : Prepare a stock solution at

            
             M, then perform serial dilutions to achieve a working concentration of 
            
            
            
            M.
          • Causality : According to the Beer-Lambert Law (

            
            ), absorbance must be kept between 0.1 and 1.0 to ensure a linear response. Higher concentrations can lead to detector saturation or aggregation-induced spectral artifacts.
            

          Step 3: Baseline Correction (The Self-Validating Step)

          • Action : Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Place them in the reference and sample beams of a double-beam UV-Vis spectrophotometer. Run a baseline scan from 200 nm to 600 nm and zero the instrument.

          • Causality : Quartz is required because standard glass absorbs strongly below 300 nm, which would obscure the critical

            
             transitions of the isoxazole ring. The baseline scan subtracts solvent and cuvette absorbance, ensuring the resulting spectrum belongs exclusively to the analyte.
            

          Step 4: Spectral Acquisition and Data Extraction

          • Action : Replace the solvent in the sample cuvette with the

            
             M analyte solution. Scan from 200 nm to 600 nm at a scan rate of 1 nm/s.
            
          • Causality : A slow scan rate prevents peak distortion and accurately resolves the fine structure of the absorption bands. Record the

            
             and calculate the molar extinction coefficient (
            
            
            
            ).

          Electronic Transition and Spectroscopic Workflow

          UV_Vis_Workflow A Compound Synthesis (e.g., 5-amino-3-phenylisoxazole) B Solvent Selection (DCM, MeOH, or mTHF) A->B Purified Analyte C Sample Preparation (10^-4 to 10^-5 M) B->C Dissolution D Baseline Correction (Quartz Cuvette + Solvent) C->D Aliquot to Cuvette E UV-Vis Spectrum Acquisition (200 - 600 nm) D->E Zero Instrument F Data Analysis (λmax & Molar Extinction ε) E->F Extract Photophysical Data

          Experimental workflow for UV-Vis characterization of phenylisoxazole amines.

          Applications in Drug Development and Photochemistry

          The distinct UV-Vis absorption maxima of phenylisoxazole amines make them highly versatile in pharmaceutical research:

          • Reaction Monitoring : The formation of phenylisoxazole derivatives can be monitored in real-time. For instance, the conversion of azidoisoxazoles to nitrosoalkenes under UV irradiation shows a distinct depletion of the baseline absorption and the emergence of new bands, allowing for precise kinetic tracking[3].

          • Photochemical Isomerization : Continuous flow photoisomerization reactions heavily rely on matching the emission spectrum of the light source (e.g., a medium-pressure Hg lamp) with the

            
             of the isoxazole substrate. Electron-rich phenylisoxazole amines (
            
            
            
            nm) often show superior reactivity profiles in these setups compared to electron-poor variants[4].

          References

          • Banerjee, U., Karney, W. L., Ault, B. S., & Gudmundsdottir, A. D. (2020). "Photolysis of 5-Azido-3-Phenylisoxazole at Cryogenic Temperature: Formation and Direct Detection of a Nitrosoalkene." Molecules.[Link]

          • RSC Publishing (2021). "Influence of water-soluble pillararene hosts on Kemp elimination." RSC Advances.[Link]

          • Hassanuddin, N. A., et al. (2024). "Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies." Journal of Chemistry.[Link]

          • UCD Research Repository (2020). "Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products." University College Dublin.[Link]

          • International Journal of Modern Pharmaceutical Research (2025). "Synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile Analogous." IJMPR.[Link]

          Sources

          Mechanistic Causality: Electronic Distribution and Shielding

          Author: BenchChem Technical Support Team. Date: March 2026

          Distinguishing 4-Amino and 3-Amino Isoxazole Isomers: A Comprehensive Analytical Guide

          Introduction Isoxazoles represent a privileged class of heterocycles in drug discovery, featuring prominently in anti-inflammatory agents, antibiotics (e.g., sulfamethoxazole), and kinase inhibitors. During the de novo synthesis of these scaffolds, the regioselective introduction of the amino group is notoriously challenging. Reactions involving hydroxylamine and substituted nitriles or alkynes frequently yield unexpected mixtures of positional isomers.

          As an Application Scientist, I frequently observe that the mischaracterization of 3-amino and 4-amino isoxazole isomers is a recurring bottleneck in early-stage discovery. Because the position of the amino group dictates the molecule's electronic distribution, hydrogen-bonding capacity, and overall pharmacokinetic profile, unambiguous characterization is non-negotiable. This guide provides a self-validating analytical framework to objectively differentiate 4-amino and 3-amino isoxazoles, grounded in causality and empirical spectroscopic data.

          To understand why these isomers exhibit distinct physical and spectroscopic properties, we must examine the electronic interplay between the primary amine and the electron-deficient isoxazole ring.

          • 3-Aminoisoxazoles : When the primary amine is located at the C3 position, its lone pair can effectively delocalize into the π-system of the ring via a strong mesomeric (+M) effect. This resonance selectively increases electron density at the adjacent C4 position, making it highly shielded [1].

          • 4-Aminoisoxazoles : Conversely, an amino group at the C4 position is flanked by C3 and C5. While it still exerts a +M effect, the resonance donation cannot shield C3 and C5 as effectively without disrupting the aromatic sextet. Furthermore, C3 and C5 are directly adjacent to the highly electronegative oxygen and nitrogen atoms of the ring, subjecting them to strong inductive (-I) deshielding. Consequently, the ring protons in 4-aminoisoxazoles are significantly more deshielded than those in 3-aminoisoxazoles [2].

          Spectroscopic Differentiation: The Core Comparison

          Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for distinguishing these isomers. The diamagnetic shielding differences caused by the positional isomerism manifest clearly in both

          
          H and 
          
          
          
          C spectra.
          • 
            H NMR : In 3-aminoisoxazoles, the H4 proton typically resonates significantly upfield (
            
            
            
            6.0–6.5 ppm) due to the aforementioned resonance shielding [3]. In stark contrast, the H3 and H5 protons of 4-aminoisoxazoles appear far downfield (
            
            
            8.2–9.3 ppm) [4].
          • 
            C NMR : The C4 carbon in 3-aminoisoxazoles is characteristically shielded (
            
            
            
            95–100 ppm). In 4-aminoisoxazoles, the C3 and C5 carbons are highly deshielded (
            
            
            140–160 ppm) due to their proximity to the heteroatoms.

          Table 1: Comparative Spectroscopic Data for Aminoisoxazole Isomers

          Property / Parameter3-Aminoisoxazole Derivatives4-Aminoisoxazole DerivativesDiagnostic Significance
          
          
          H NMR (Ring Protons)
          H4:
          
          
          6.0 – 6.5 ppm (Upfield)
          H3/H5:
          
          
          8.2 – 9.3 ppm (Downfield)
          Primary differentiator. H4 is shielded by the 3-NH
          
          
          group.
          
          
          C NMR (Ring Carbons)
          C4:
          
          
          95 – 100 ppm
          C3/C5:
          
          
          140 – 160 ppm
          Confirms electron density distribution.
          2D HMBC Correlations NH
          
          
          protons correlate to C3 and C4
          NH
          
          
          protons correlate to C3, C4, and C5
          Absolute regiochemical assignment.
          Boiling Point Higher (e.g., 226-228 °C for unsubstituted)Lower relative to 3-aminoIndicates stronger intermolecular hydrogen bonding in 3-amino [1].

          Experimental Protocols: A Self-Validating Analytical Workflow

          To ensure absolute trustworthiness in your structural assignments, rely on a self-validating system that combines 1D and 2D NMR techniques. A single 1D

          
          H NMR spectrum can be misleading if the sample contains overlapping aromatic impurities.
          

          Step 1: Sample Preparation

          • Weigh 5–10 mg of the purified aminoisoxazole isomer.

          • Dissolve the sample in 0.6 mL of a highly polar, non-exchanging deuterated solvent (e.g., DMSO-

            
            ).
            
            • Causality: DMSO-

              
               strongly solvates the primary amine, slowing proton exchange and often allowing the NH
              
              
              
              signal to appear as a distinct, integrable broad singlet. This is a critical prerequisite for the 2D correlation experiments in Step 3.

          Step 2: 1D NMR Acquisition (

          
          H and 
          
          
          
          C)
          • Acquire a standard

            
            H NMR spectrum (minimum 400 MHz). Look for the diagnostic ring protons. A singlet or doublet near 6.2 ppm strongly suggests a 3-amino isomer (H4 proton) [3]. Signals 
            
            
            
            ppm suggest a 4-amino isomer [4].
          • Acquire a

            
            C NMR spectrum. Identify the most shielded aromatic carbon. A peak 
            
            
            
            ppm corroborates the 3-amino structure (C4 carbon).

          Step 3: 2D HMBC Validation (The Failsafe)

          • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum optimized for

            
             couplings (~8 Hz).
            
          • For 3-aminoisoxazoles: The NH

            
             protons will show a strong 
            
            
            
            cross-peak to the shielded C4 carbon (
            
            
            ~95-100 ppm) and a
            
            
            cross-peak to C3 (
            
            
            ~162 ppm) [3].
          • For 4-aminoisoxazoles: The NH

            
             protons will show 
            
            
            
            cross-peaks to both C3 and C5, which are highly deshielded (
            
            
            >140 ppm). This dual correlation to downfield carbons unambiguously confirms the 4-amino regiochemistry.

          Analytical Workflow Visualization

          Workflow A Unknown Aminoisoxazole Sample B 1H & 13C NMR Acquisition A->B C1 1H NMR Analysis (Ring Protons) B->C1 C2 13C NMR Analysis (Ring Carbons) B->C2 D1 3-Aminoisoxazole (Shielded H4: ~6.0-6.5 ppm) C1->D1 Upfield Signal D2 4-Aminoisoxazole (Deshielded H3/H5: >8.0 ppm) C1->D2 Downfield Signals C2->D1 C4 at ~95-100 ppm C2->D2 C3/C5 at ~140-160 ppm

          Figure 1: Analytical workflow for distinguishing 3-amino and 4-amino isoxazole isomers via NMR.

          References

          • BenchChem. "Aminoisoxazole: A Comparative Guide for Researchers." BenchChem. 1

          • MDPI. "Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4-pyridyl]-3-oxopropanenitriles." Molecules, 2008. 2

          • ARKIVOC. "The reaction of 1-ethylthio-3-iminopyrrolizines with hydroxylamine. A new synthesis of 3-aminoisoxazoles." ARKIVOC, 2005 (vii) 28-35. 3

          • The Royal Society of Chemistry. "Supporting Information for: On the Intrinsic Reactivity of Highly Potent Trypanocidal Cruzain Inhibitors." RSC Advances. 4

          Sources

          Reference Standards for 3-Methyl-5-phenyl-1,2-oxazol-4-amine: A Comparative Qualification Guide

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          3-Methyl-5-phenyl-1,2-oxazol-4-amine (also known as 4-amino-3-methyl-5-phenylisoxazole) is a critical heterocyclic intermediate and impurity marker in the pharmaceutical development of isoxazole-based therapeutics, most notably Valdecoxib and specific sulfonamide antibiotics.[1] Its precise regio-chemistry—distinguishing it from its isomer 3-phenyl-5-methyl-1,2-oxazol-4-amine—is paramount for accurate impurity profiling (ICH Q3A/B).[1]

          This guide objectively compares reference standard grades available to researchers, detailing the "performance" of these standards in terms of analytical reliability, regulatory compliance, and spectral validity.

          Part 1: Technical Profile & Identity

          The integrity of any analytical workflow begins with the correct identification of the reference material. For 3-Methyl-5-phenyl-1,2-oxazol-4-amine, confusion often arises regarding the substitution pattern on the isoxazole ring.[1]

          ParameterSpecification
          IUPAC Name 3-Methyl-5-phenyl-1,2-oxazol-4-amine
          Common Synonyms 4-Amino-3-methyl-5-phenylisoxazole; Valdecoxib Impurity Intermediate
          Molecular Formula C₁₀H₁₀N₂O
          Molecular Weight 174.20 g/mol
          Key Application Impurity marker for Valdecoxib (COX-2 inhibitor); Intermediate in sulfonamide synthesis.[1]
          Isomer Warning Critical: Distinct from 3-phenyl-5-methyl-1,2-oxazol-4-amine. Ensure the Certificate of Analysis (CoA) confirms the methyl group is at position 3 and phenyl at position 5 via 2D-NMR (HMBC).

          Part 2: Comparative Analysis of Reference Standard Grades

          In the context of a reference standard, "performance" is defined by uncertainty , traceability , and suitability for purpose .[2] The following table compares the three primary tiers of standards available for this compound.

          Table 1: Performance Matrix of Standard Grades
          FeatureCertified Reference Material (CRM) Analytical Standard (Secondary) Research Chemical (Crude)
          Purity (HPLC) > 99.0% (Certified Mass Balance)> 98.0% (Area %)Variable (> 90-95%)
          Traceability ISO 17034 Accredited (Traceable to SI units)Traceable to internal primary standardLot-specific only (No traceability)
          Uncertainty Explicit uncertainty budget provided (± %)No uncertainty budgetUnknown
          Water/Solvent Quantified (KF & GC-HS) and subtractedTested but often not subtracted from assayRarely tested
          Primary Use Quantification of impurities in API; Method Validation.[1]Identification (RT marker); System Suitability Testing.Synthesis starting material; Early R&D.
          Cost Factor High (10x)Moderate (3x)Low (1x)

          Scientist’s Insight:

          Why choose CRM? When validating a method for regulatory submission (NDA/ANDA), the use of a CRM eliminates the need for in-house qualification of the standard. For routine batch release, a Secondary Standard qualified against the CRM is the most cost-effective "high-performance" option.[1]

          Part 3: Experimental Validation Protocols

          To qualify a non-certified standard (e.g., a synthesized batch) as a "Secondary Reference Standard," the following self-validating protocols must be executed.

          Protocol A: HPLC Purity & Homogeneity Assessment

          Objective: Determine the chromatographic purity and ensure separation from the regioisomer (3-phenyl-5-methyl analogue).

          Reagents:

          • Acetonitrile (HPLC Grade)[2]

          • Formic Acid (98%+)[2]

          • Milli-Q Water[1]

          Instrument Parameters:

          • System: HPLC with Diode Array Detector (DAD)

          • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)[2]

          • Flow Rate: 1.0 mL/min[1]

          • Injection Volume: 10 µL

          • Detection: UV @ 254 nm (primary) and 210 nm (impurity check)[2]

          • Column Temp: 30°C

          Mobile Phase Gradient:

          • Solvent A: 0.1% Formic Acid in Water

          • Solvent B: Acetonitrile[1]

          Time (min)% Solvent A% Solvent B
          0.0955
          15.0595
          20.0595
          20.1955
          25.0955

          Validation Criteria:

          • Main Peak Symmetry: Tailing factor

            
            .
            
          • Resolution:

            
             between the main peak and the nearest impurity (often the des-amino precursor).
            
          • Purity Threshold: Area % > 98.0% for Secondary Standard usage.

          Protocol B: Structural Confirmation (Regio-Selectivity)

          Objective: Confirm the position of the Methyl vs. Phenyl group using NMR.

          • 1H NMR (DMSO-d6):

            • Look for the Methyl singlet. In 3-methyl-5-phenyl, the methyl is attached to the C=N carbon.[1] It typically shifts slightly upfield compared to the 5-methyl isomer due to the magnetic anisotropy of the adjacent phenyl ring in the 5-position.[1]

            • Key Signal:

              
               ppm (s, 3H, CH3).
              
            • Phenyl Protons: Multiplet at

              
               ppm.[1]
              
            • Amine Protons: Broad singlet at

              
               ppm (exchangeable with D2O).
              

          Part 4: Visualizing the Qualification Workflow

          The following diagrams illustrate the logical flow for qualifying a reference standard and the impurity profiling pathway.

          Diagram 1: Reference Standard Qualification Workflow

          This workflow demonstrates how a crude synthesized material is converted into a qualified reference standard.

          ReferenceStandardQualification Raw Crude Synthesis (3-Me-5-Ph-isoxazole-4-amine) Purification Purification (Recrystallization/Prep HPLC) Raw->Purification PrelimQC Preliminary QC (HPLC > 95%) Purification->PrelimQC Char_Struct Structural ID (1H-NMR, MS, IR) PrelimQC->Char_Struct Pass Char_Purity Purity Assay (HPLC-DAD, GC-FID) PrelimQC->Char_Purity Pass Char_Residual Residuals (KF Water, ROI, Solvents) PrelimQC->Char_Residual Pass MassBalance Mass Balance Calculation (Assay Assignment) Char_Struct->MassBalance Confirmed Char_Purity->MassBalance Data Input Char_Residual->MassBalance Correction Factor CoA Release CoA (Secondary Standard) MassBalance->CoA

          Caption: Workflow for converting crude 3-Methyl-5-phenyl-1,2-oxazol-4-amine into a qualified Secondary Reference Standard.

          Diagram 2: Impurity Profiling Logic

          How to use the standard to identify unknown peaks in an API sample (e.g., Valdecoxib).

          ImpurityProfiling API_Sample API Sample (e.g. Valdecoxib) HPLC_Run HPLC Separation (Gradient Method) API_Sample->HPLC_Run UnknownPeak Unknown Peak (RT = 12.4 min) HPLC_Run->UnknownPeak Spiking Spiking Experiment (Sample + Std) UnknownPeak->Spiking RefStd Ref Standard (3-Me-5-Ph-isoxazole-4-amine) RefStd->Spiking Result_CoElution Co-elution? (Peak Area Increase) Spiking->Result_CoElution Confirmed Impurity Confirmed (Quantify vs Std) Result_CoElution->Confirmed Yes NotConfirmed Not Target Impurity (Check Isomer) Result_CoElution->NotConfirmed No (Split Peak)

          Caption: Decision tree for identifying the 3-Methyl-5-phenyl-1,2-oxazol-4-amine impurity in a drug substance.

          Part 5: Handling and Stability

          Isoxazole amines can be sensitive to oxidative degradation.

          • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

          • Hygroscopicity: Moderately hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which affects weighing accuracy.[2]

          • Solution Stability: Solutions in Acetonitrile are typically stable for 24-48 hours at 4°C. For longer storage, flash freeze.[1]

          References

          • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 119607: Valdecoxib. Available at: [Link][2]

          • European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

          Sources

          Safety Operating Guide

          3-Methyl-5-phenyl-1,2-oxazol-4-amine proper disposal procedures

          Author: BenchChem Technical Support Team. Date: March 2026

          This guide outlines the authoritative protocols for the safe handling, stabilization, and disposal of 3-Methyl-5-phenyl-1,2-oxazol-4-amine (also known as 3-methyl-5-phenylisoxazol-4-amine). These procedures are designed for research and drug development environments, prioritizing personnel safety and regulatory compliance.

          Part 1: Executive Safety Summary

          Parameter Critical Information
          Chemical Name 3-Methyl-5-phenyl-1,2-oxazol-4-amine
          CAS Number 1195176-81-8 (Verify with specific vendor SDS; isomers exist)
          Primary Hazards Acute Toxicity (Oral/Dermal) , Skin/Eye Irritation , Respiratory Irritation .
          Waste Stream High-BTU Organic Waste (Incineration recommended). Do NOT dispose of down the drain.
          Incompatibilities Strong oxidizers, Strong acids (forms salts), Acid chlorides, Anhydrides.[1]
          Spill Response Solid: Dampen to prevent dust, sweep. Liquid: Absorb with vermiculite/sand.

          Part 2: Chemical Identity & Hazard Assessment

          Understanding the chemical structure is vital for predicting reactivity and selecting the correct waste stream.

          • Structure : The compound features an isoxazole ring substituted with a methyl group at position 3, an amino group at position 4, and a phenyl group at position 5.

          • Reactivity Profile :

            • Amine Functionality : The amino group (-NH₂) at position 4 is basic and nucleophilic. It will react exothermically with strong acids to form water-soluble salts and with acylating agents (e.g., acid chlorides) to form amides.

            • Isoxazole Ring : generally stable under neutral conditions but can undergo ring cleavage under strong reducing conditions (e.g., catalytic hydrogenation) or strong basic conditions at high temperatures.

            • Thermal Stability : While generally stable at room temperature, isoxazole derivatives can decompose at elevated temperatures. Avoid subjecting the dry solid to excessive heat or friction.

          GHS Classification (Likely)
          • H302 : Harmful if swallowed.[2][3][4]

          • H315 : Causes skin irritation.[2][4][5][6]

          • H319 : Causes serious eye irritation.[2][4][5]

          • H335 : May cause respiratory irritation.[2][4]

          Part 3: Waste Segregation & Pre-Disposal Stabilization

          Proper segregation prevents dangerous chemical reactions in the waste container.

          Waste Segregation Logic
          • Do Not Mix With : Oxidizing agents (e.g., nitric acid, perchlorates) or reactive metals.

          • Compatible Streams : Non-halogenated organic solvents (e.g., acetone, ethanol, ethyl acetate).

          Pre-Disposal Stabilization (Optional)

          For small quantities (<5g) of pure substance, direct disposal is preferred to minimize handling. However, if the material is in a reactive mixture, neutralization may be required.

          • Acidic Solutions : If the amine is dissolved in acid, neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 6–8 before adding to the organic waste container.

          • Basic Solutions : If in a strong base, neutralize with dilute Acetic Acid or Hydrochloric Acid (HCl) to pH 6–8.

          Part 4: Step-by-Step Disposal Protocols

          Protocol A: Solid Waste Disposal (Pure Substance)

          Applicability : Expired or surplus solid chemical.

          • PPE Required : Nitrile gloves, safety goggles, lab coat, N95 dust mask (if fume hood is unavailable).

          • Packaging : Transfer the solid into a sealable polyethylene or glass container .

          • Labeling : Label clearly as "Hazardous Waste - Toxic Organic Solid." List constituents: "3-Methyl-5-phenyl-1,2-oxazol-4-amine."

          • Secondary Containment : Place the sealed container into a secondary bin to prevent breakage.

          • Disposal Path : Hand over to EHS (Environmental Health & Safety) for incineration .

          Protocol B: Liquid Waste Disposal (Solutions)

          Applicability : Reaction mixtures or mother liquors containing the amine.

          • Solvent Check : Identify the primary solvent (e.g., DCM, Methanol, DMSO).

          • Segregation :

            • Halogenated : If dissolved in DCM or Chloroform -> Halogenated Waste Stream .

            • Non-Halogenated : If dissolved in Methanol, Ethanol, DMSO -> Non-Halogenated Waste Stream .

          • Transfer : Pour carefully into the appropriate waste carboy using a funnel. Avoid splashing.

          • Rinsing : Triple-rinse the original vessel with a small amount of compatible solvent and add rinsate to the waste carboy.

          • Documentation : Log the addition on the waste tag, specifying the approximate concentration of the amine.

          Protocol C: Contaminated Sharps & Debris

          Applicability : Syringes, needles, pipette tips, and weighing boats.

          • Sharps : Place needles/syringes directly into a rigid, puncture-proof sharps container labeled "Chemical Contaminated Sharps." Do not recap needles.

          • Soft Debris : Place gloves, paper towels, and weighing boats into a yellow biohazard/chemical debris bag (or clear hazardous waste bag depending on facility rules) inside a solid container.

          • Disposal : Seal when 3/4 full and request pickup for incineration.

          Part 5: Emergency Spill Response Workflow

          Scenario : A 5g bottle of solid 3-Methyl-5-phenyl-1,2-oxazol-4-amine shatters on the floor.

          • Alert : Notify nearby personnel. "Spill! Stay back."

          • PPE : Don double nitrile gloves, safety goggles, and a dust mask/respirator.

          • Containment : Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation. Do not dry sweep.

          • Cleanup :

            • Scoop up the damp material and glass shards using a dustpan or stiff card.

            • Place debris into a wide-mouth plastic jar .

            • Wipe the area 3 times with soap and water.

          • Disposal : Label the jar as "Spill Debris: Toxic Amine" and dispose of as hazardous solid waste.

          Part 6: Visual Decision Aids

          Figure 1: Waste Disposal Decision Tree

          This diagram guides the user to the correct waste stream based on the physical state and solvent composition.

          WasteDecisionTree Start Waste Material Containing 3-Methyl-5-phenyl-1,2-oxazol-4-amine StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Items (Gloves, Sharps) StateCheck->Debris BinSolid Solid Chemical Waste Bin (Incineration) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck BinSharps Chemically Contaminated Sharps Container Debris->BinSharps Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Acetone, DMSO) SolventCheck->NonHalo Aqueous Aqueous Solution (pH < 5 or > 9) SolventCheck->Aqueous BinHalo Halogenated Solvent Waste Halo->BinHalo BinNonHalo Non-Halogenated Solvent Waste NonHalo->BinNonHalo Neutralize Neutralize to pH 6-8 Aqueous->Neutralize Neutralize->BinHalo If mixed w/ Halo Neutralize->BinNonHalo If <10% Org

          Caption: Decision logic for segregating 3-Methyl-5-phenyl-1,2-oxazol-4-amine waste streams.

          Figure 2: Spill Response Workflow

          Operational steps for managing an accidental release in the laboratory.

          SpillResponse Spill Spill Detected Assess Assess Hazard (Qty, Location) Spill->Assess PPE Don PPE (Gloves, Goggles, Mask) Assess->PPE Contain Containment (Dampen solids / Absorb liquids) PPE->Contain Clean Cleanup (Scoop -> Jar -> Wipe) Contain->Clean Report Report to EHS & Dispose Clean->Report

          Caption: Standard Operating Procedure (SOP) for spill remediation.

          References

          • National Institutes of Health (NIH) - PubChem . 3-Methyl-5-phenylisoxazole Compound Summary. Retrieved from [Link]

          • New Jersey Department of Health . Hazardous Substance Fact Sheet: Aromatic Amines. Retrieved from [Link]

          • Prudent Practices in the Laboratory . Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]

          • Chemdig . 4-Isoxazolamine, 3-methyl-5-phenyl CAS# 1195176-81-8. Retrieved from [Link]

          Sources

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